Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVNCZOVJBGLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261411 | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-05-1 | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119916-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119916051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines confirmed identifiers, computational predictions, and a proposed synthesis protocol based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
Identification and Basic Data
The compound is identified by the following key parameters.
| Property | Value | Source |
| CAS Number | 119916-05-1 | [1] |
| Molecular Formula | C₉H₉Br₂NO₂ | [1] |
| Molecular Weight | 322.98 g/mol | [1] |
| Synonyms | METHYL 3-AMINO-4,6-DIBROMO-O-TOLUATE | [1] |
| SMILES | O=C(OC)C1=C(Br)C=C(Br)C(N)=C1C | [1] |
Computational Properties
The following table summarizes the computationally predicted physicochemical properties of this compound. These values are estimations and should be used as a guide for experimental design.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.88882 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Proposed Synthesis Protocol
There is no specific, experimentally validated synthesis protocol for this compound in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on standard organic chemistry reactions: electrophilic bromination followed by Fischer esterification.
Logical Synthesis Pathway
The synthesis logically proceeds by first functionalizing the aromatic ring of the starting material, 3-amino-2-methylbenzoic acid, through dibromination. The subsequent step involves the conversion of the carboxylic acid group to a methyl ester.
References
An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. As a substituted aminobenzoic acid derivative, it belongs to a class of molecules known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of two bromine atoms, an amino group, and a methyl ester on the benzene ring offers a unique scaffold for the synthesis of novel therapeutic agents and functional materials. The bromine atoms can serve as handles for cross-coupling reactions, while the amino group and ester provide sites for further functionalization. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, potential biological activities, and predicted spectroscopic data for this compound, based on available information for structurally related compounds.
Chemical and Physical Properties
This compound is a compound whose properties can be inferred from its structure and data available for analogous compounds. Below is a summary of its key chemical identifiers and predicted properties.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Molecular Weight | 322.98 g/mol |
| CAS Number | 119916-05-1 |
| Predicted Appearance | Off-white to light brown crystalline solid |
| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |
| Predicted Melting Point | >150 °C |
Proposed Synthesis
Experimental Protocol: Proposed Synthesis
Step 1: Esterification of 3-Amino-2-methylbenzoic acid
-
Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 3-amino-2-methylbenzoate. Purify by column chromatography if necessary.
Step 2: Bromination of Methyl 3-amino-2-methylbenzoate
-
Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (2.2 eq) in the same solvent dropwise. The amino group is an activating, ortho-, para-director. Given the existing substitution pattern, bromination is expected to occur at positions 4 and 6.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological and Therapeutic Applications
While specific biological data for this compound is scarce, the activities of structurally related compounds suggest several areas of therapeutic potential.
Antimicrobial Activity
Halogenated benzoic acid and aniline derivatives are known to possess significant antimicrobial properties. The presence of bromine atoms on the aromatic ring can enhance lipophilicity, potentially improving cell membrane penetration and interaction with microbial targets. Derivatives of p-aminobenzoic acid have shown activity against various bacterial and fungal strains.[1] The dibrominated nature of the target compound suggests it could be a candidate for antimicrobial drug discovery.[2]
Anticancer Potential
Substituted aminobenzoic acids have been investigated as scaffolds for anticancer agents. Some derivatives have exhibited cytotoxicity against various cancer cell lines.[3][4] The mechanism of action for related compounds can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
Anti-inflammatory Properties
The aminobenzoic acid scaffold is a core component of some anti-inflammatory drugs.[5] For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The substitution pattern on the benzene ring plays a crucial role in the potency and selectivity of these compounds.
Quantitative Data for Structurally Similar Compounds
To provide context for the potential bioactivity of this compound, the following table summarizes data for related aminobenzoic acid derivatives.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Schiff bases of p-aminobenzoic acid | Antibacterial | Staphylococcus aureus | MIC = 15.62 µM | [3] |
| Schiff bases of p-aminobenzoic acid | Cytotoxicity | HepG2 cancer cell line | IC₅₀ ≥ 15.0 µM | [3] |
| Bromo-substituted benzohydrazides | Antimicrobial | Bacillus subtilis | pMIC = 2.11 µM/ml | [1] |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Enzyme Inhibition | Glutathione Reductase | Kᵢ = 0.325 µM | [7] |
Postulated Mechanism of Action: Anti-inflammatory Pathway
Based on the known anti-inflammatory activity of related benzoic acid derivatives, a potential mechanism of action for this compound could involve the inhibition of the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the potential biological activities of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile broth medium. Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension with sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of final concentrations.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria and DMSO) and negative (broth only) controls. Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound from a DMSO stock solution. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.
¹H NMR (Proton NMR)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 | s | 1H | Aromatic C₅-H |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon NMR)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~145 | C₃-NH₂ |
| ~138 | C₂-CH₃ |
| ~135 | C₅-H |
| ~130 | C₁-COOCH₃ |
| ~120 | C₄-Br |
| ~115 | C₆-Br |
| ~52 | -OCH₃ |
| ~20 | Ar-CH₃ |
IR (Infrared) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amine) |
| 3000-2850 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1600 | N-H bend (amine) |
| ~1450, ~1380 | C-H bend (methyl) |
| ~1250 | C-O stretch (ester) |
| 800-600 | C-Br stretch |
Conclusion
This compound is a promising scaffold for the development of new molecules in the fields of medicinal chemistry and material science. Although specific experimental data for this compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the well-documented activities of structurally related compounds. The proposed experimental protocols offer a starting point for the biological evaluation of this molecule. Further research is warranted to synthesize and characterize this compound and to explore its full therapeutic and industrial potential.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate (CAS 119916-05-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred properties of the chemical compound with CAS number 119916-05-1, identified as Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related aminobenzoic acid derivatives to project its physicochemical characteristics, potential biological activities, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and chemical synthesis.
Physicochemical Properties
This compound is an aromatic ester. While extensive experimental data for this specific compound is scarce, its basic properties, along with those of related compounds, are summarized below.
| Property | Value for CAS 119916-05-1 | Value for Related Compounds |
| CAS Number | 119916-05-1 | - |
| Chemical Name | This compound | Methyl 3-amino-4-methylbenzoate[1][2][3][4] |
| Molecular Formula | C₉H₉Br₂NO₂[5] | C₉H₁₁NO₂[1][3][4] |
| Molecular Weight | 322.98 g/mol [5] | 165.19 g/mol [1][3][4] |
| Appearance | White to off-white crystalline solid (inferred) | White to off-white crystalline solid[1] |
| Melting Point | Not available | 113-117 °C (for Methyl 3-amino-4-methylbenzoate)[1] |
| Boiling Point | Not available | 296.3±20.0 °C (Predicted for Methyl 3-amino-4-methylbenzoate)[1] |
| Solubility | Inferred to be soluble in organic solvents like methanol and chloroform | Slightly soluble in Chloroform and Methanol (for Methyl 3-amino-4-methylbenzoate)[1] |
Synthesis and Experimental Workflow
A definitive synthesis protocol for this compound is not publicly available. However, a plausible route can be extrapolated from the synthesis of structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate. The proposed synthesis would likely involve the esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid.
Plausible Synthesis Protocol: Esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid
This protocol is adapted from the synthesis of Methyl 3-amino-4-methylbenzoate via Fischer esterification.
Materials:
-
3-amino-4,6-dibromo-2-methylbenzoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-amino-4,6-dibromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Carefully add the residue to a saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Potential Biological Activities and Experimental Protocols
The biological activities of this compound have not been explicitly reported. However, the broader class of aminobenzoic acid derivatives is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The presence of bromine atoms in the structure may enhance these activities.
Expected Biological Activities
-
Antimicrobial Activity: Substituted aminobenzoic acids have been investigated for their antibacterial and antifungal properties.
-
Cytotoxic Activity: Certain derivatives of aminobenzoic acid have demonstrated cytotoxicity against various cancer cell lines.
General Experimental Protocols
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the absence of growth or by measuring the optical density.
Objective: To assess the cytotoxic effect of the compound on a cell line by measuring metabolic activity.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay Workflow Diagram
Potential Mechanism of Action
The specific mechanism of action for this compound is unknown. However, based on the activities of related aminobenzoic acid derivatives, it could potentially act as an inhibitor of certain enzymes or interfere with cellular signaling pathways. For instance, some aminobenzoic acid derivatives have been shown to inhibit enzymes involved in folate synthesis in bacteria.
Hypothetical Signaling Pathway Inhibition
Given the cytotoxic potential of similar compounds, one could hypothesize that this compound might interfere with a key signaling pathway involved in cell proliferation and survival, such as a kinase signaling cascade.
Illustrative Spectral Data (of a Related Compound)
Disclaimer: The following spectral data is for Methyl 3,5-dibromo-2-diacetylaminobenzoate and is provided for illustrative purposes only, as no public spectral data for this compound is currently available. The spectral features of the target compound may differ.
| Technique | Data for Methyl 3,5-dibromo-2-diacetylaminobenzoate [6] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.17-8.16 (d, 1H), 8.04-8.03 (s, 1H), 3.87 (s, 3H, OCH₃), 2.27 (s, 6H, COCH₃)₂ |
| ¹³C NMR (100MHz, CDCl₃) | 171.7, 163.39, 139.72, 137.9, 134.0, 131.7, 126.9, 123.3, 53.1, 26.2 |
| Mass Spectrometry (m/z) | 391 (M+), 393 (M+2), 395 (M+4) |
Conclusion
This compound (CAS 119916-05-1) is a halogenated aromatic compound with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a framework for its synthesis, potential biological evaluation, and characterization based on the properties of structurally related compounds. Further research is necessary to fully elucidate the specific properties and activities of this molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]
- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and explores its potential applications, particularly in the development of kinase inhibitors.
Physicochemical Properties
This compound is a polysubstituted benzene derivative. The strategic placement of amino, methyl, and bromo groups, in addition to the methyl ester functionality, makes it a valuable intermediate for creating complex molecular architectures. A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Weight | 322.98 g/mol |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Boiling Point | 364.1 °C at 760 mmHg |
| Density | 1.811 g/cm³ |
| Topological Polar Surface Area | 52.32 Ų |
| LogP | 2.88882 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 1 |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Amino-4,6-dibromo-2-methylbenzoic Acid (Intermediate)
This protocol is adapted from the synthesis of 2-amino-3,5-dibromobenzoic acid.[1]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (0.066 mol) of 3-amino-2-methylbenzoic acid in 50 mL of glacial acetic acid.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 11.6 mL (0.224 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 3-amino-4,6-dibromo-2-methylbenzoic acid.
Experimental Protocol: Synthesis of this compound (Final Product)
This protocol is a standard Fischer esterification.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried 3-amino-4,6-dibromo-2-methylbenzoic acid (from the previous step) in 100 mL of methanol.
-
Catalyst Addition: Carefully add 3 mL of concentrated sulfuric acid to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on its structure and data from analogous compounds.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.5-7.8 (s, 1H): Aromatic proton (C5-H). The singlet nature is due to the absence of adjacent protons.
-
δ 4.5-5.5 (br s, 2H): Amino group protons (-NH₂). The broadness and chemical shift can vary with concentration and solvent.
-
δ 3.8-4.0 (s, 3H): Methyl ester protons (-OCH₃).
-
δ 2.2-2.4 (s, 3H): Aromatic methyl protons (-CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 165-170: Carbonyl carbon of the ester.
-
δ 145-150: Aromatic carbon attached to the amino group (C3).
-
δ 135-140: Aromatic carbon (C1).
-
δ 130-135: Aromatic carbon (C5).
-
δ 115-125: Aromatic carbons attached to bromine (C4, C6).
-
δ 110-115: Aromatic carbon (C2).
-
δ 50-55: Methyl ester carbon (-OCH₃).
-
δ 15-20: Aromatic methyl carbon (-CH₃).
Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear at m/z 321, with other significant peaks at m/z 323 (M+2) and m/z 325 (M+4) in an approximate ratio of 1:2:1. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Applications in Drug Development
Substituted aminobenzoic acids and their esters are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups on this compound allows for diverse synthetic modifications, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
Kinase Inhibitors
A significant application of structurally related aminobenzoates is in the synthesis of tyrosine kinase inhibitors.[2] These inhibitors are a cornerstone of targeted cancer therapy. The amino group of the aminobenzoate scaffold can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). Small molecule inhibitors that target the ATP-binding site of Bcr-Abl, such as Imatinib, have revolutionized the treatment of CML. The general mechanism involves blocking the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways.
Caption: Simplified Bcr-Abl signaling pathway and the action of kinase inhibitors.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive compounds. Its polysubstituted aromatic core provides a versatile platform for the development of new therapeutics, particularly in the area of oncology. The synthetic strategies and analytical predictions outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this promising molecule. Further research into its synthesis and reactivity will undoubtedly expand its applications in medicinal chemistry.
References
Synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate from methyl 3-amino-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate from its precursor, methyl 3-amino-2-methylbenzoate. This synthesis is a key step in the development of various pharmaceutical compounds and requires a precise understanding of electrophilic aromatic substitution reactions. This document outlines the reaction principles, a detailed experimental protocol, and expected outcomes based on established chemical literature.
Introduction
The synthesis of this compound is achieved through the electrophilic bromination of methyl 3-amino-2-methylbenzoate. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the methyl (-CH₃) and methyl ester (-COOCH₃) groups also influence the regioselectivity of the reaction.[1][2] The positions para and ortho to the activating amino group are highly susceptible to electrophilic attack. In the case of methyl 3-amino-2-methylbenzoate, the 4- and 6- positions are ortho and para to the amino group, respectively, and are thus the primary sites for bromination. Due to the high activation of the aromatic ring by the amino group, di-bromination is often favored.[3][4]
N-Bromosuccinimide (NBS) is a commonly employed reagent for such brominations as it provides a controlled source of electrophilic bromine, minimizing the formation of by-products that can occur with the use of elemental bromine.[3][5][6][7] The choice of solvent can also play a crucial role in the regioselectivity and efficiency of the reaction.[8]
Reaction Pathway
The overall synthetic transformation is depicted in the workflow diagram below. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine acts as the electrophile.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. The specific quantities and reaction times may require optimization.
Materials:
-
Methyl 3-amino-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-amino-2-methylbenzoate (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (2.0-2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
Data Presentation
| Parameter | Expected Value/Range |
| Reactants | |
| Methyl 3-amino-2-methylbenzoate | 1.0 equivalent |
| N-Bromosuccinimide (NBS) | 2.0 - 2.2 equivalents |
| Reaction Conditions | |
| Solvent | Acetonitrile, DMF, CHCl₃, CCl₄ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | Moderate to high (dependent on optimization) |
| Purification Method | Recrystallization or Column Chromatography |
Conclusion
The synthesis of this compound from methyl 3-amino-2-methylbenzoate is a feasible transformation utilizing standard electrophilic aromatic substitution chemistry. The use of N-Bromosuccinimide provides a reliable method for the di-bromination of the activated aromatic ring. The provided protocol serves as a foundational guide for researchers and professionals in the field, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Careful monitoring and purification are crucial for obtaining the target compound for its application in pharmaceutical development.
References
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. lookchem.com [lookchem.com]
- 9. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Due to the limited publicly available information on its specific biological activity and synthesis, this document also presents a speculative synthetic pathway and a generalized experimental workflow to guide researchers in their potential work with this compound.
Core Physical and Chemical Properties
This compound is a halogenated aromatic compound. Its physical appearance is noted to be a powder.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Molecular Weight | 322.98 g/mol [1][2] |
| Appearance | Powder[1] |
| Boiling Point | 364.1 °C at 760 mmHg[1] |
| Density | 1.811 g/cm³[1] |
| CAS Number | 119916-05-1[1][2] |
Hypothetical Synthesis Protocol
Step 1: Dibromination of 3-amino-2-methylbenzoic acid
This step would involve the electrophilic aromatic substitution of two bromine atoms onto the benzene ring.
-
Materials: 3-amino-2-methylbenzoic acid, Bromine (Br₂), a suitable solvent (e.g., acetic acid or a chlorinated solvent), and potentially a Lewis acid catalyst.
-
Procedure:
-
Dissolve 3-amino-2-methylbenzoic acid in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The stoichiometry would be slightly more than two equivalents of bromine per equivalent of the starting material.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
The crude product, 3-amino-4,6-dibromo-2-methylbenzoic acid, would then be isolated by extraction and purified, for example, by recrystallization.
-
Step 2: Fischer Esterification of 3-amino-4,6-dibromo-2-methylbenzoic acid
This step converts the carboxylic acid group to a methyl ester.
-
Materials: 3-amino-4,6-dibromo-2-methylbenzoic acid, Methanol (CH₃OH), and a strong acid catalyst (e.g., sulfuric acid, H₂SO₄).
-
Procedure:
-
Dissolve the purified 3-amino-4,6-dibromo-2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The final product, this compound, is then extracted with an organic solvent, dried, and purified, for instance, by column chromatography.
-
Experimental and Analytical Workflows
The following diagrams illustrate a general workflow for a hypothetical synthesis and a standard analytical procedure for the characterization of the final compound.
Caption: A hypothetical workflow for the synthesis of this compound.
Caption: A standard workflow for the analytical characterization of the synthesized compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available research detailing the biological activity or the involvement of this compound in any specific signaling pathways. Its structural similarity to other aminobenzoic acid derivatives, which are known to be intermediates in the synthesis of various pharmaceuticals, suggests that it could be a valuable building block in drug discovery. However, without experimental data, any discussion of its mechanism of action or biological targets would be purely speculative. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications.
Conclusion and Future Directions
This compound is a chemical compound with defined physical and chemical properties but a currently uncharacterized biological profile. The lack of a specific synthesis protocol and any data on its biological effects presents both a challenge and an opportunity for researchers. The hypothetical synthesis pathway and analytical workflow provided in this guide are intended to serve as a starting point for further investigation. Future research should focus on developing a reliable synthesis method and conducting comprehensive biological assays to elucidate any potential therapeutic value of this compound. Such studies could reveal novel biological activities and pave the way for its use in drug development programs.
References
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 3-amino-4,6-dibromo-2-methylbenzoate (C₉H₉Br₂NO₂; Molecular Weight: 322.98).[1] Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of confirmed molecular properties and predicted spectroscopic data based on the analysis of structurally related compounds. The experimental protocols described are generalized standard procedures for obtaining the respective spectroscopic data.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| Synonym | METHYL 3-AMINO-4,6-DIBROMO-O-TOLUATE |
| CAS Number | 119916-05-1 |
| Molecular Formula | C₉H₉Br₂NO₂[1] |
| Molecular Weight | 322.98[1] |
| SMILES | O=C(OC)C1=C(Br)C=C(Br)C(N)=C1C[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including various substituted methyl benzoates.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 | s | 1H | Ar-H |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 2.4 | s | 3H | Ar-CH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | C=O (ester) |
| ~ 145 | C-NH₂ |
| ~ 138 | C-Br |
| ~ 135 | C-CH₃ |
| ~ 130 | Ar-CH |
| ~ 120 | C-COOCH₃ |
| ~ 115 | C-Br |
| ~ 52 | -OCH₃ |
| ~ 20 | -CH₃ |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (amine) |
| 3000 - 2850 | C-H stretch (aromatic and aliphatic) |
| ~ 1720 | C=O stretch (ester) |
| ~ 1600 | C=C stretch (aromatic) |
| ~ 1250 | C-O stretch (ester) |
| ~ 700 | C-Br stretch |
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 321, 323, 325 | [M]⁺ isotopic cluster for two bromine atoms |
| 290, 292, 294 | [M - OCH₃]⁺ |
| 262, 264, 266 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
3.2. Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be analyzed.
Synthetic Workflow
A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established organic chemistry reactions for the synthesis of similar substituted aromatic compounds.
Caption: Proposed synthesis of this compound.
This workflow illustrates the bromination of Methyl 3-amino-2-methylbenzoate. The starting material, upon reaction with bromine in a suitable solvent such as acetic acid, is expected to undergo electrophilic aromatic substitution to yield the dibrominated final product. The positions of bromination are directed by the activating amino and methyl groups.
References
A Technical Guide to the Synthesis of Halogenated Benzoic Acids: Key Intermediates and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to halogenated benzoic acids, crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. This document details the key chemical intermediates, provides in-depth experimental protocols for common synthetic methods, and presents quantitative data in structured tables for comparative analysis. Visualizations of the core synthetic pathways are included to facilitate a deeper understanding of the chemical transformations.
Core Synthetic Strategies
The synthesis of halogenated benzoic acids primarily relies on three robust strategies, each with distinct advantages depending on the desired halogen and its position on the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): This approach involves the direct halogenation of benzoic acid. The carboxylic acid group is a meta-director, making this route most suitable for synthesizing 3-halobenzoic acids.
-
Oxidation of Halogenated Toluenes: A reliable method for producing ortho- and para-substituted halogenated benzoic acids involves the oxidation of the methyl group of a pre-halogenated toluene.
-
Sandmeyer and Related Diazotization Reactions: This versatile two-step process begins with the diazotization of an aminobenzoic acid, followed by the replacement of the diazonium group with a halogen. This method is particularly valuable for synthesizing chloro-, bromo-, and fluorobenzoic acids at various positions.
Key Intermediates and Reaction Pathways
The following diagrams illustrate the logical flow of the principal synthetic routes to halogenated benzoic acids.
Methodological & Application
Synthesis Protocol for Methyl 3-amino-4,6-dibromo-2-methylbenzoate: An Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the esterification of 3-amino-2-methylbenzoic acid to yield Methyl 3-amino-2-methylbenzoate, followed by a regioselective dibromination. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a substituted aniline derivative incorporating two bromine atoms on the aromatic ring. This structural motif is of interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The described synthetic pathway is a robust and accessible method for producing this compound in a laboratory setting.
Chemical Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Reactant and Product Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Amino-2-methylbenzoic acid | 4389-54-4 | C₈H₉NO₂ | 151.16 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 |
| Methyl 3-amino-2-methylbenzoate | 18583-89-6 | C₉H₁₁NO₂ | 165.19 |
| Bromine | 7726-95-6 | Br₂ | 159.81 |
| Acetic acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| This compound | 119916-05-1 | C₉H₉Br₂NO₂ | 322.98 |
Experimental Protocols
Part 1: Synthesis of Methyl 3-amino-2-methylbenzoate (Intermediate)
This procedure outlines the Fischer-Speier esterification of 3-amino-2-methylbenzoic acid.
Materials:
-
3-Amino-2-methylbenzoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-amino-2-methylbenzoic acid in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude Methyl 3-amino-2-methylbenzoate. The product can be purified further by column chromatography if necessary.
Part 2: Synthesis of this compound (Final Product)
This procedure details the dibromination of the intermediate ester.
Materials:
-
Methyl 3-amino-2-methylbenzoate
-
Glacial acetic acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve Methyl 3-amino-2-methylbenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred, cooled solution of the amine. The amino and methyl groups on the benzene ring will direct the bromination to the 4 and 6 positions.
-
After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water.
-
Quench the excess bromine by the dropwise addition of a saturated aqueous sodium bisulfite solution until the orange color disappears.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with copious amounts of deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain a crystalline solid.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care and have a quenching agent (sodium bisulfite or thiosulfate) readily available.
-
Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is straightforward and employs common laboratory reagents and techniques, making it a valuable procedure for researchers in organic and medicinal chemistry. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.
Application Notes and Protocols for the Recrystallization of Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent or solvent system. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for structurally similar compounds.
Physicochemical Properties and Solubility Considerations
The solubility of this compound is a critical factor in developing an effective recrystallization protocol. While specific solubility data for this compound is not extensively documented, its structure suggests it is a relatively non-polar molecule with some capacity for hydrogen bonding due to the amine group. Therefore, it is expected to be soluble in common organic solvents. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Commonly used solvents for the recrystallization of aminobenzoate derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures such as dichloromethane/hexane or toluene/hexane. Empirical testing is necessary to determine the optimal solvent or solvent system for this compound.
Experimental Data
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) | After Recrystallization (Dichloromethane/Hexane) |
| Appearance | e.g., Off-white solid | e.g., White crystalline solid | e.g., Colorless needles |
| Purity (by HPLC or GC) | e.g., 95.2% | Record Experimental Value | Record Experimental Value |
| Yield (%) | N/A | Record Experimental Value | Record Experimental Value |
| Melting Point (°C) | e.g., 145-148 °C | Record Experimental Value | Record Experimental Value |
Experimental Protocols
The following are generalized protocols for the recrystallization of this compound. The choice of method will depend on the nature of the impurities and the solubility characteristics of the crude material.
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and allows for good crystal recovery upon cooling.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by pouring a small amount of the hot solvent through it. Quickly filter the hot solution containing the dissolved product. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent") at all temperatures. The two solvents must be miscible.
Materials:
-
Crude this compound
-
Solvent (e.g., dichloromethane or ethyl acetate)
-
Anti-solvent (e.g., hexane or heptane)
-
Erlenmeyer flasks
-
Heating source (if necessary)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" to the solution while stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Inducing Crystallization: Gently warm the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a pre-mixed, cold solution of the solvent and anti-solvent (in a ratio that reflects the final composition of the mother liquor).
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator.
Visualized Workflow
The following diagram illustrates the logical workflow for the single-solvent recrystallization protocol.
Caption: Workflow for Single-Solvent Recrystallization.
Application Note and Protocol for the Purification of Methyl 3-amino-4,6-dibromo-2-methylbenzoate using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Methyl 3-amino-4,6-dibromo-2-methylbenzoate via column chromatography. The protocol is designed to serve as a comprehensive guide, offering a starting point for laboratory application, which can be further optimized based on specific experimental outcomes.
Introduction
This compound is an organic compound with the chemical formula C₉H₉Br₂NO₂ and a molecular weight of 322.98 g/mol .[1][2] Its purification is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. Column chromatography offers a robust and scalable method for isolating this compound from reaction byproducts and unreacted starting materials. This protocol outlines the use of silica gel chromatography with a gradient elution system to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 119916-05-1 | [1][2] |
| Molecular Formula | C₉H₉Br₂NO₂ | [1][2] |
| Molecular Weight | 322.98 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Boiling Point | 364.1 °C at 760 mmHg | [1] |
| Density | 1.811 g/cm³ | [1] |
Experimental Protocol
This section details the step-by-step procedure for the column chromatography purification.
Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (optional, for reducing tailing)
-
-
Sample: Crude this compound
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or pump for solvent delivery
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Column Preparation
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in n-hexane).
-
Packing the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove any air bubbles.
-
Equilibration: Once packed, wash the column with at least two to three column volumes of the initial mobile phase to ensure it is fully equilibrated.
Sample Preparation and Loading
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Dry Loading (Recommended): For better separation, adsorb the dissolved crude product onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If dry loading is not feasible, carefully apply the concentrated solution of the crude product directly to the top of the silica bed using a pipette.
Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with a low-polarity mobile phase, such as 5-10% ethyl acetate in n-hexane.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is to increase the ethyl acetate concentration in increments of 5-10%.
-
Fraction Collection: Collect the eluent in separate fractions (e.g., 10-20 mL each).
Analysis and Product Isolation
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combining Fractions: Combine the fractions that show a single spot corresponding to the purified product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Tailing of the compound spot on TLC/Column | The basic amino group is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase system by testing different solvent ratios with TLC before running the column. A slower gradient may also improve separation. |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship between potential purification issues and their solutions.
Caption: Experimental workflow for the column chromatography purification.
Caption: Logical relationships between purification problems and solutions.
References
Application Notes and Protocols for Methyl 3-amino-4,6-dibromo-2-methylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a halogenated aromatic amine that serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. Its substituted pattern offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of novel pharmaceutical agents. This document provides an overview of its potential applications and a representative protocol for its use.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 119916-05-1 |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Molecular Weight | 322.98 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
Toxicological Information
As a synthetic intermediate, comprehensive toxicological data is not widely available. However, it has been subjected to mutagenicity testing.
| Assay | Result |
| Ames Test | Negative |
Application in Pharmaceutical Synthesis
This compound is utilized as a synthetic intermediate in the pharmaceutical industry. While specific proprietary synthesis routes are not publicly disclosed, its structure suggests a role as a precursor in the synthesis of complex molecules, potentially for active pharmaceutical ingredients (APIs). The presence of amino and ester functional groups, along with bromine atoms, allows for a variety of chemical transformations.
One plausible application of this intermediate is in the synthesis of substituted benzimidazoles, a common motif in many biologically active compounds. The ortho-phenylenediamine-like arrangement of the amino group and the methyl group on the benzene ring can be exploited for cyclization reactions to form the imidazole ring.
Experimental Workflow for Heterocycle Synthesis
The following diagram illustrates a potential workflow for the utilization of this compound in the synthesis of a heterocyclic compound library for drug discovery.
Caption: A potential drug discovery workflow utilizing the target molecule.
Representative Experimental Protocol: Synthesis of a Substituted Benzimidazole Derivative
This protocol describes a general procedure for the synthesis of a substituted benzimidazole from an ortho-phenylenediamine derivative, which could be synthesized from this compound after appropriate functional group manipulations (e.g., reduction of a nitro group introduced ortho to the existing amino group).
Materials:
-
A suitable ortho-phenylenediamine precursor derived from this compound (1.0 eq)
-
An appropriate aldehyde or carboxylic acid (1.1 eq)
-
Ethanol or acetic acid as solvent
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ortho-phenylenediamine precursor (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of Reagents: Add the aldehyde or carboxylic acid (1.1 eq) to the solution. If using a catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure benzimidazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Logical Relationship in Synthesis
The following diagram illustrates the logical progression from the starting material to a potential final product class.
Caption: A logical pathway to a potential heterocyclic product.
Application Notes and Protocols: Reactions of Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical transformations involving the amino group of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. This versatile building block, featuring a nucleophilic amino group on a sterically hindered and electron-deficient aromatic ring, is a valuable precursor for the synthesis of a wide range of complex organic molecules, including pharmaceutical intermediates and novel materials.
The protocols provided herein are representative methods adapted from established procedures for substituted anilines. Researchers should consider the specific electronic and steric properties of this compound when optimizing these reactions.
N-Acylation of the Amino Group
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This reaction is crucial for introducing a variety of functional groups and for protecting the amine during subsequent synthetic steps. The resulting amides are often stable, crystalline solids, which can simplify purification.
General Reaction Scheme: N-Acylation
A representative N-Acylation reaction scheme.
Application Note
The amino group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. The reaction is typically fast and proceeds to high conversion. The steric hindrance from the ortho-methyl group and one of the bromine atoms may slightly reduce the reaction rate compared to unhindered anilines, potentially requiring slightly elevated temperatures or longer reaction times for complete conversion. The electron-withdrawing nature of the bromo and ester groups reduces the nucleophilicity of the amine, making the choice of an appropriate base and solvent important for efficient reaction.
Data Summary: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 85-95 |
| 2 | Benzoyl Chloride | Triethylamine | THF | RT | 4-6 | 80-90 |
| 3 | Acetic Anhydride | Sodium Acetate | Acetic Acid | 50 | 1-2 | 90-98 |
Experimental Protocol: N-Acetylation with Acetyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add acetyl chloride (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.
N-Alkylation of the Amino Group
N-alkylation introduces an alkyl substituent onto the amino group, forming a secondary amine. This transformation is fundamental in drug discovery for modulating properties such as lipophilicity, basicity, and receptor binding affinity. Catalytic methods are often preferred for their efficiency and atom economy.
General Reaction Scheme: N-Alkylation```dot
start [label=<
];
product [label=<
N-Alkylated Product
];
start -> product [label="+"]; reagent -> product [style=invis]; {rank=same; start; reagent;} }
Workflow for Diazotization followed by a Sandmeyer reaction.
Application Note
The diazotization of this compound is performed in a strong aqueous acid with sodium nitrite at low temperatures (0-5 °C) to form the unstable diazonium salt. [1]This intermediate is typically used immediately in the subsequent Sandmeyer reaction. The addition of a copper(I) salt (e.g., CuCl, CuBr, CuCN) facilitates the replacement of the diazonium group with the corresponding nucleophile, with the evolution of nitrogen gas. [2]This two-step, one-pot procedure is a robust method for introducing a wide array of substituents onto the aromatic ring.
Data Summary: Representative Sandmeyer Reactions
| Entry | Reagents (Step 1) | Reagents (Step 2) | Product Functionality | Representative Yield (%) |
| 1 | NaNO₂, HBr (48%) | CuBr | Bromo | 65-80 |
| 2 | NaNO₂, HCl (conc.) | CuCl | Chloro | 60-75 |
| 3 | NaNO₂, H₂SO₄ | CuCN | Cyano | 50-65 |
| 4 | NaNO₂, H₂SO₄ | H₂O, Heat | Hydroxy | 40-55 |
Experimental Protocol: Sandmeyer Bromination
Materials:
-
This compound (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr) (1.2 eq)
-
Ice, Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beakers, flasks, and standard laboratory glassware
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in 48% HBr in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form.
-
Stir the mixture for an additional 20-30 minutes in the cold bath.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve/suspend CuBr (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain Methyl 3,5,6-tribromo-2-methylbenzoate.
-
General Experimental Workflow
The following diagram outlines a general workflow applicable to the reactions described above, from setup to final product analysis.
A general workflow for synthesis, purification, and analysis.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Brominated Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving brominated aminobenzoates. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the biaryl aminobenzoate scaffold in pharmacologically active molecules and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and versatile method for constructing carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance.[3][4]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[1] For substrates such as brominated aminobenzoates, which contain both an activating amino group and a potentially deactivating carboxyl group, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2] These reactions are instrumental in the synthesis of complex biaryl compounds, which are key structural motifs in numerous pharmaceuticals.[2][4]
The general transformation involves the coupling of a brominated aminobenzoate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5]
Data Presentation: Reaction Conditions and Yields
The success of the Suzuki coupling of brominated aminobenzoates is highly dependent on the chosen reaction parameters. The following tables summarize various reported conditions and resulting yields for substrates structurally similar to brominated aminobenzoates, providing a valuable starting point for reaction optimization.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Substituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Example | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 | 4-Bromo-N-methylaniline | [2] |
| Pd/C | - | K₂CO₃ | Ethanol/H₂O | 80 | 4 | >90 | 4-Bromoacetophenone | [2] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-AmylOH | 100 | 24 | ~70 | 4-Bromotoluene | [2] |
Table 2: Suzuki Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 1.5 | 95 | [6] |
| 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 1.5 | 96 | [6] |
| 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 1.5 | 94 | [6] |
| 4-Chlorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 1.5 | 92 | [6] |
| 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 1.5 | 64* | [6] |
*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions, and optimization may be necessary.[6]
Experimental Protocols
This section provides detailed, representative protocols for the Suzuki-Miyaura cross-coupling of a brominated aminobenzoate with an arylboronic acid. These protocols should be considered as a starting point, and optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a widely applicable method for the Suzuki coupling of an aryl bromide with an arylboronic acid using the commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.[2]
Materials:
-
Brominated aminobenzoate (e.g., 4-Amino-3-bromobenzoic acid) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask, add the brominated aminobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aminobenzoate.
Protocol 2: Aqueous Suzuki Coupling
This protocol utilizes a water-soluble catalyst system, offering a more environmentally friendly approach to the Suzuki coupling.[6]
Materials:
-
Brominated aminobenzoate (e.g., 3-Bromobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the brominated aminobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with 1 M HCl to a pH of approximately 2 to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain the pure biaryl aminobenzoate.
Mandatory Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the chemical process and experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application of Methyl 3-amino-4,6-dibromo-2-methylbenzoate in Medicinal Chemistry: A Theoretical Overview
Introduction
Methyl 3-amino-4,6-dibromo-2-methylbenzoate is a polysubstituted aromatic compound with a unique arrangement of functional groups that suggests its potential as a versatile building block in medicinal chemistry. The presence of an amino group, two bromine atoms, a methyl ester, and a methyl group on the benzene ring offers multiple points for chemical modification. These features allow for the strategic construction of diverse molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents. While specific applications and detailed experimental data for this particular molecule are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. This document provides a theoretical exploration of its potential applications based on the known reactivity of its functional groups and the biological significance of related structures.
Potential Synthetic Applications
The chemical reactivity of this compound is primarily dictated by its amino and bromo substituents, as well as the methyl ester. These functional groups can be independently or sequentially modified to generate a library of derivatives for biological screening.
1. Modification of the Amino Group: Amide Bond Formation
The primary amino group is a key handle for derivatization through amide bond formation, a cornerstone of medicinal chemistry for producing compounds with a wide range of biological activities.
-
Potential Biological Targets: Amide derivatives are prevalent in drugs targeting proteases, kinases, and G-protein coupled receptors. By coupling this compound with various carboxylic acids (including aliphatic, aromatic, and heterocyclic acids), a diverse library of amide derivatives can be synthesized. These derivatives could be screened for activities such as anticancer, anti-inflammatory, and antiviral properties.
2. Modification of the Bromo Groups: Cross-Coupling Reactions
The two bromine atoms on the aromatic ring are ideal for participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the 4- and 6-positions. This would allow for the synthesis of biaryl and heteroaryl scaffolds, which are common in many kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: This reaction enables the introduction of various primary and secondary amines, leading to the synthesis of substituted diamino compounds. These products could be investigated for their potential as receptor antagonists or enzyme inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes would yield alkynyl-substituted derivatives. These can serve as precursors for more complex heterocyclic systems or as final compounds with potential applications in areas like oncology.
3. Synthesis of Heterocyclic Scaffolds
The combination of the amino group and the ortho- and para-directing bromo and methyl groups can be exploited to construct various heterocyclic ring systems.
-
Benzimidazole and Benzothiazole Derivatives: Through reactions with appropriate reagents, the amino group can be utilized to form fused heterocyclic systems like benzimidazoles or benzothiazoles. These scaffolds are present in a multitude of medicinally important compounds, including proton pump inhibitors, anthelmintics, and anticancer agents.[1][2]
-
Quinazolinone Derivatives: The amino and ester functionalities could potentially be used to construct quinazolinone rings, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.
Illustrative Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the derivatization of this compound to generate a library of compounds for biological screening.
Caption: Hypothetical workflow for the derivatization of this compound.
Experimental Protocols: General Considerations
General Protocol for Amide Coupling
-
Materials: this compound, desired carboxylic acid, a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling reagent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Materials: this compound, aryl- or heteroarylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DME).
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Data Presentation
As no specific quantitative data for the biological activity of derivatives of this compound has been found, a data table cannot be provided. Should this compound be used in a drug discovery campaign, the following table structure is recommended for summarizing the biological data of the synthesized derivatives.
| Compound ID | Structure/Modification | Target/Assay | IC₅₀/EC₅₀ (µM) | Other Relevant Data |
| Parent | This compound | - | - | - |
| Derivative 1 | Amide with benzoic acid | Kinase X | 1.2 | Selectivity vs. Kinase Y |
| Derivative 2 | Suzuki product with phenylboronic acid (at C4) | GPCR Y | 0.5 | Antagonist activity |
| ... | ... | ... | ... | ... |
This compound represents a promising, yet underexplored, starting material for medicinal chemistry research. Its array of functional groups provides a platform for the synthesis of diverse and complex molecules through well-established synthetic methodologies. The potential to generate libraries of amides, biaryls, and heterocyclic compounds makes it a valuable tool for lead discovery and optimization in various therapeutic areas. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound to unlock its full potential in drug discovery.
References
Application Notes: 2-Aminopyridine as a Versatile Building Block for Heterocyclic Compounds
Introduction
2-Aminopyridine is a fundamental aromatic amine featuring a pyridine ring substituted with an amino group at the C-2 position. This simple, low-molecular-weight molecule is a cornerstone in synthetic organic and medicinal chemistry due to its unique electronic and structural properties. The presence of two nucleophilic nitrogen atoms—the exocyclic amino group and the endocyclic pyridine nitrogen—allows it to serve as a versatile precursor for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, most notably imidazo[1,2-a]pyridines and triazolo[1,5-a]pyridines, are privileged structures in drug discovery, appearing in numerous clinically approved drugs and biologically active compounds.
Applications in Heterocyclic Synthesis
The primary utility of 2-aminopyridine lies in its role as a dinucleophile for annulation reactions, leading to the formation of fused bicyclic systems.
1. Synthesis of Imidazo[1,2-a]pyridines: The imidazo[1,2-a]pyridine core is one of the most significant scaffolds synthesized from 2-aminopyridine. It is found in drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). Derivatives of this scaffold exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.
The most common synthetic routes involve the condensation of 2-aminopyridine with α-haloketones or related synthons. The reaction typically proceeds via initial N-alkylation of the more nucleophilic pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This classic approach is often referred to as the Ortoleva-King reaction. Modern variations of this synthesis utilize different catalysts and conditions, including microwave-assisted and metal-free protocols, to improve yields and sustainability.
2. Synthesis of Triazolo[1,5-a]pyridines: Thetriazolo[1,5-a]pyridine scaffold is another critical heterocyclic system accessible from 2-aminopyridine. These compounds are known to exhibit activities as kinase inhibitors and are being explored for the treatment of diabetes and cardiovascular disorders. The synthesis is often achieved by reacting 2-aminopyridine with reagents that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. A common method involves the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.
Data Presentation
Table 1: Synthesis of Fused Heterocycles from 2-Aminopyridine Derivatives
| Entry | Reactant 1 | Reactant 2 | Product Scaffold | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-5-methylpyridine | 2-Bromo-1-(4-methylphenyl)ethanone | Imidazo[1,2-a]pyridine | Toluene, NaHCO₃, MW, 110 °C, 40 min | 92% | |
| 2 | 2-Aminopyridine | 2-Hydroxyacetophenone | Imidazo[1,2-a]pyridine | Neat, I₂, 110 °C, then NaOH(aq) | 51% | |
| 3 | 2-Aminopyridine | N-(pyridin-2-yl)benzimidamide | Triazolo[1,5-a]pyridine | PIFA, CH₂Cl₂, rt, 10 min | 95% | |
| 4 | 2-Aminopyridine | Ethyl bromopyruvate | Imidazo[1,2-a]pyridine | Ethanol, reflux | High | |
| 5 | 2-Aminopyridine | Nitrile, CuBr | Triazolo[1,5-a]pyridine | Oxidative Cyclization | Good |
PIFA: Phenyliodine bis(trifluoroacetate), MW: Microwave irradiation
Table 2: Biological Activity of Selected 2-Aminopyridine-Derived Heterocycles
| Compound | Heterocyclic Core | Biological Target/Activity | IC₅₀ Value | Cell Line | Reference |
| 1 | Bromo-substituted imidazo[4,5-b]pyridine | Antiproliferative | 1.8–3.2 µM | HeLa, SW620, HepG2 | |
| 2 | N-Acylhydrazone-imidazo[1,2-a]pyridine (Cpd 15) | Anticancer (Antiproliferative) | 1.6 µM | MCF7 (Breast) | |
| 3 | Triazolo[1,5-a]pyridine (Cpd 15j) | α-Glucosidase Inhibition | 6.60 µM | - | |
| 4 | Imidazo[4,5-b]pyridine (Cpd 14) | Antiproliferative | 8.0 µM | Glioblastoma |
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Bromination of Methyl 3-amino-2-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the bromination of methyl 3-amino-2-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the monobromination of methyl 3-amino-2-methylbenzoate?
The expected major product is methyl 3-amino-4-bromo-2-methylbenzoate. The amino group is a strong activating and ortho-, para-directing group. The position para to the amino group (C4) is sterically accessible and electronically favored for electrophilic substitution.
Q2: What are the common side products observed in this reaction?
Common side products include:
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Dibrominated products: Due to the strong activating nature of the amino group, over-bromination can occur, leading to products like methyl 3-amino-4,6-dibromo-2-methylbenzoate.
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Isomeric monobrominated products: While less favored, some bromination might occur at the C6 position, ortho to the amino group, yielding methyl 3-amino-6-bromo-2-methylbenzoate.
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Unreacted starting material: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q3: How can I minimize the formation of dibrominated side products?
To minimize dibromination, it is crucial to control the reaction conditions carefully:
-
Use a mild brominating agent, such as N-bromosuccinimide (NBS), instead of liquid bromine.
-
Slowly add the brominating agent to the reaction mixture.
-
Maintain a low reaction temperature.
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Use a stoichiometric amount of the brominating agent.
Q4: What purification techniques are effective for separating the desired product from the side products?
Column chromatography on silica gel is the most effective method for separating the desired monobrominated product from isomeric and dibrominated impurities. Recrystallization can also be used for further purification if a suitable solvent system is found.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | - Incomplete reaction. | - Increase the reaction time or slightly elevate the temperature.- Ensure the quality of the brominating agent. |
| - Formation of multiple side products. | - Optimize reaction conditions (lower temperature, slower addition of brominating agent).- Use a less polar solvent to decrease reaction rate. | |
| Presence of significant amounts of dibrominated product | - Over-activation by the amino group. | - Protect the amino group as an acetamide before bromination, followed by deprotection.- Use a milder brominating agent (e.g., NBS).- Strictly control the stoichiometry of the brominating agent. |
| Difficulty in separating the product from an isomeric side product | - Similar polarities of the isomers. | - Optimize the mobile phase for column chromatography (e.g., using a shallow gradient of ethyl acetate in hexanes).- Consider derivatization to alter polarity before separation. |
| Product degradation during workup or purification | - Presence of residual acid or base. | - Ensure complete neutralization during the workup.- Avoid prolonged exposure to high temperatures during solvent evaporation. |
Experimental Protocol: Monobromination of Methyl 3-amino-2-methylbenzoate
This protocol is designed to favor the formation of the monobrominated product, methyl 3-amino-4-bromo-2-methylbenzoate.
Materials:
-
Methyl 3-amino-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 3-amino-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from side products.
Visualizations
Caption: Reaction pathway for the bromination of methyl 3-amino-2-methylbenzoate.
Caption: Troubleshooting workflow for the bromination of methyl 3-amino-2-methylbenzoate.
Troubleshooting low conversion in Fischer esterification of aminobenzoic acids
Welcome to the technical support center for the Fischer esterification of aminobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on overcoming common challenges encountered during the Fischer esterification of aminobenzoic acids, leading to low conversion rates.
Q1: My Fischer esterification of aminobenzoic acid is resulting in a very low yield. What are the primary reasons for this?
Low conversion in the Fischer esterification of aminobenzoic acids is a common issue that can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2][3][4][5][6] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.
Key factors contributing to low yield include:
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Equilibrium Limitations: The inherent reversibility of the reaction can prevent the complete conversion of the starting material.[1][2][3][4][5][6]
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Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture will push the equilibrium back towards the reactants, reducing the ester yield.[3][4][5][6]
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Insufficient Catalyst: The amino group (-NH2) on the aminobenzoic acid is basic and will react with the acid catalyst, rendering it inactive. If a catalytic amount of acid is used, a significant portion of it will be consumed by the amino group, leaving insufficient catalyst for the esterification reaction itself.[1][7]
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Steric Hindrance: The position of the amino group can affect the rate of reaction. Ortho-aminobenzoic acids are particularly susceptible to lower yields due to steric hindrance, where the bulky amino group physically blocks the approach of the alcohol to the carboxylic acid group.[7]
Q2: How can I drive the reaction equilibrium towards the ester product to improve my yield?
According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using an excess of a reactant or by removing a product as it is formed.[1][5][8]
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Use a Large Excess of Alcohol: The most common strategy is to use the alcohol reactant in a large excess. Often, the alcohol can serve as the solvent for the reaction, ensuring a high concentration and helping to drive the equilibrium forward.[1][3][7]
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Remove Water: Removing the water as it forms is another effective method. This can be achieved by:
Q3: I've added the acid catalyst and a white precipitate has formed. Is this normal?
Yes, the formation of a precipitate upon adding a strong acid catalyst like concentrated sulfuric acid is expected. The basic amino group of the aminobenzoic acid is protonated by the acid, forming the corresponding ammonium salt (e.g., the hydrogen sulfate salt), which is often insoluble in the alcohol and precipitates out.[1] This precipitate should dissolve as the reaction is heated and the ester is formed.[1]
Q4: My reaction seems to be very slow, especially with ortho-aminobenzoic acid. What can I do?
The slower reaction rate with ortho-aminobenzoic acid is typically due to steric hindrance.[7] To overcome this, you can:
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Increase Reaction Temperature: Refluxing the reaction at a higher temperature can provide the necessary activation energy to overcome the steric barrier.
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Prolong Reaction Time: Simply allowing the reaction to proceed for a longer period can lead to a higher conversion.
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Consider Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[7]
Q5: I suspect side reactions are occurring. What are the most common side products and how can I minimize them?
The most common side reaction is the formation of an amide. This occurs when the amino group of one molecule of aminobenzoic acid attacks the carboxylic acid group of another molecule, especially at higher temperatures.
To minimize amide formation:
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Use a large excess of the alcohol: This ensures that the alcohol is the primary nucleophile available to react with the protonated carboxylic acid.
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Control the reaction temperature: Avoid excessively high temperatures which can favor amide formation.
Another potential issue is the oxidation of the amino group, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.
Q6: My final product is difficult to purify. What are the best practices for workup and purification?
A standard workup procedure involves cooling the reaction mixture and pouring it into ice water.[1][8] The excess acid is then neutralized by the slow addition of a weak base, such as a 10% sodium carbonate solution, until the solution is slightly alkaline (pH ~8).[1][8] This deprotonates the ammonium salt of the ester, causing the free ester to precipitate out of the aqueous solution. The solid ester can then be collected by vacuum filtration and washed with cold water to remove any remaining salts.[1][8]
If the product remains oily or impure, recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method.[8]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Fischer esterification of p-aminobenzoic acid to form ethyl p-aminobenzoate (Benzocaine).
| p-Aminobenzoic Acid (g) | Ethanol (mL) | Conc. H₂SO₄ (mL) | Reflux Time (min) | Reported Yield (%) | Reference |
| 1.2 | 12.0 | 1.0 | 60-75 | Not specified | [1] |
| 1.0 | 10.0 | 1.0 | 30 | Not specified | [9][10] |
| 1.0 | 30-50 | 1.0 | Not specified | 25-35 | N/A |
Note: Yields can vary significantly based on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: Standard Fischer Esterification of p-Aminobenzoic Acid
This protocol describes a typical laboratory procedure for the synthesis of ethyl p-aminobenzoate (Benzocaine).
Materials:
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p-Aminobenzoic acid (1.2 g)[1]
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Absolute ethanol (12.0 mL)[1]
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Concentrated sulfuric acid (1.0 mL)[1]
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10% Sodium carbonate solution
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Ice water
Procedure:
-
In a 100 mL round-bottom flask, combine p-aminobenzoic acid and absolute ethanol.[1]
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Stir the mixture until the solid is fully dissolved.
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Carefully and slowly add concentrated sulfuric acid to the solution. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[1]
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Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[1]
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After the reflux period, allow the reaction mixture to cool to room temperature.[1]
-
Pour the cooled mixture into a beaker containing 30 mL of ice water.[1]
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While stirring, slowly add the 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[1][8]
-
Collect the white precipitate of ethyl p-aminobenzoate by vacuum filtration.[1][8]
-
Wash the precipitate with three portions of cold water.[1]
-
Dry the product to a constant weight.
Protocol 2: Esterification using Thionyl Chloride
This method is an alternative for when Fischer esterification is not effective, particularly with sterically hindered substrates. It involves converting the carboxylic acid to a more reactive acid chloride.
Materials:
-
p-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous toluene (or another inert solvent)
Procedure:
-
Formation of the Acid Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend p-aminobenzoic acid in an inert solvent like toluene.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude p-aminobenzoyl chloride.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in a fresh portion of anhydrous solvent.
-
Slowly add the desired alcohol (e.g., ethanol) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
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The reaction can be monitored by TLC for the disappearance of the acid chloride.
-
Upon completion, the reaction mixture is typically worked up by washing with a dilute base (e.g., sodium bicarbonate solution) to remove any HCl, followed by water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can then be purified by recrystallization or column chromatography.
-
Protocol 3: Steglich Esterification
This is a mild esterification method that is particularly useful for acid-sensitive substrates. It uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11][12]
Materials:
-
Aminobenzoic acid
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the aminobenzoic acid, the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (e.g., 0.1 equivalents) in anhydrous DCM.[12][13]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the stirred solution of the acid, alcohol, and DMAP.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.[11]
-
Remove the DCU precipitate by filtration.
-
The filtrate is then typically washed with a dilute acid (e.g., 0.5 M HCl) to remove any remaining DMAP and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution), and finally with brine.
-
The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.
-
The crude ester can be purified by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting the Fischer esterification of aminobenzoic acids.
Caption: Troubleshooting workflow for low conversion.
Caption: Shifting the Fischer esterification equilibrium.
Caption: Decision tree for alternative esterification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved we completed a fischer esterification using 1g | Chegg.com [chegg.com]
- 10. chegg.com [chegg.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3-amino-4,6-dibromo-2-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Q1: My final product is a persistent yellow or brown color. How can I obtain a colorless or off-white solid?
A1: Colored impurities often result from residual starting materials, byproducts from the synthesis, or degradation of the product. Here are two effective methods to remove coloration:
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Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, you can add a small amount of activated charcoal (typically 1-2% w/w). The mixture should be heated to boiling for a few minutes. The charcoal, which adsorbs many colored impurities, is then removed by hot filtration. It is crucial to use a pre-heated funnel to prevent premature crystallization of the product during filtration.
-
Column Chromatography: For stubborn colored impurities, column chromatography is a highly effective purification method. A silica gel stationary phase with a gradient eluent system, such as ethyl acetate in hexanes, can separate the desired compound from the colored contaminants.
Q2: I am experiencing a low yield of purified product after recrystallization. What are the likely causes and how can I improve it?
A2: Low recovery from recrystallization is a common issue and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor crystal formation and low yield. To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, it can be lost with the filtered impurities. Ensure your filtration apparatus is sufficiently pre-heated.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the yield will be compromised. A thorough solvent screen with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.
Q3: During column chromatography, my product is exhibiting significant tailing or is not separating well from impurities. What can I do to improve the separation?
A3: Tailing is a common problem when purifying basic compounds like aromatic amines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation. Here are some solutions:
-
Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) at a concentration of 0.5-1%, to your eluent system. The TEA will neutralize the acidic sites on the silica gel, reducing the strong interaction with your product and improving peak shape.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. This type of stationary phase is specifically designed to minimize the unwanted interactions with basic compounds, often leading to significantly better separation.
Q4: No crystals are forming even after cooling the recrystallization solution for an extended period. What steps can I take to induce crystallization?
A4: If crystals fail to form from a cooled solution, it may be due to supersaturation or the use of too much solvent. The following techniques can help induce crystallization:
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
-
Increase Concentration: If the solution is not sufficiently saturated, slowly evaporate some of the solvent and then allow the solution to cool again.
-
Re-purification: If crystallization cannot be induced, it may be necessary to first purify the compound by column chromatography to remove impurities that could be inhibiting crystal formation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 119916-05-1 |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Molecular Weight | 322.98 g/mol |
| Appearance | Likely an off-white to light brown solid |
| Purity (Typical) | ≥95% |
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities with different solubility profiles. | Can lead to significant product loss if not optimized, may not remove all impurities. | Final purification of relatively pure solids. |
| Column Chromatography | Excellent for separating complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. | Purification of crude mixtures with multiple components or when high purity is required. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of solid this compound. The choice of solvent is critical and should be determined experimentally. Ethanol or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small quantity of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.[1]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the product from significant impurities, especially those with similar solubility to the product.
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a gradient of ethyl acetate in hexanes. The ideal system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This dry-loading technique generally provides better separation.[1]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% to 50% ethyl acetate in hexanes) to elute the compounds from the column.[1]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: A decision workflow for selecting a purification method.
Caption: A troubleshooting guide for the recrystallization process.
References
Preventing over-bromination in the synthesis of dibromo compounds
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent over-bromination during the synthesis of dibromo compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-bromination in the synthesis of dibromo compounds?
A1: Over-bromination, which leads to the formation of tri- and poly-brominated byproducts, is primarily caused by several factors. One of the main reasons is the use of an excessive amount of the brominating agent, such as molecular bromine (Br₂).[1] Additionally, harsh reaction conditions, including elevated temperatures, can contribute to this issue. The nature of the starting material is also crucial; substrates that are highly activated towards electrophilic aromatic substitution, such as those containing isopropyl groups, are particularly susceptible to over-bromination if the reaction conditions are not carefully controlled.[1] For highly activated aromatic compounds like phenols and anilines, their strong electron-donating groups significantly increase the reactivity of the aromatic ring, making them prone to multiple bromine substitutions.[2][3][4]
Q2: How can I control the stoichiometry to prevent the formation of unwanted byproducts?
A2: Precise control of stoichiometry is critical to favor the desired dibromination. It is essential to use at least two equivalents of the brominating agent to encourage the formation of the dibromo compound.[5] However, using a large excess of the brominating agent should be avoided as it can lead to over-bromination.[6] For sensitive substrates, the slow, dropwise addition of the brominating agent to the substrate solution can help maintain a low concentration of the reagent and improve selectivity.[7] In some cases, such as the synthesis of 2,4-dibromoanisole, careful control of stoichiometry is key to maximizing the yield of the desired product while minimizing the formation of both monobrominated and tribrominated impurities.[5][8]
Q3: What are some alternative brominating agents to molecular bromine (Br₂) that offer better selectivity?
A3: To avoid the high reactivity and hazards associated with molecular bromine, several milder and more selective brominating agents can be used.[7][9] N-bromosuccinimide (NBS) is a widely used alternative that is a solid and easier to handle.[2][7][10] Other effective reagents include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and pyridine tribromide (PyBr₃).[11] For activated systems like phenols, tetraalkylammonium tribromides have been reported to be highly para-selective.[2] Copper(II) bromide (CuBr₂) is another mild reagent that provides excellent regioselectivity for the monobromination of anilines and phenols.[7] The choice of the brominating agent can significantly impact the reaction's outcome, including yield and selectivity.[7]
Q4: Can the choice of solvent influence the selectivity of the dibromination reaction?
A4: Yes, the solvent can play a crucial role in controlling the regioselectivity of bromination. For instance, in the bromination of 3-substituted anilines with NBS, the polarity of the solvent greatly influences the reaction's regioselectivity.[12] Less polar solvents can enhance steric effects, potentially leading to higher para-selectivity.[2] For the bromination of activated aromatic compounds, using non-aqueous media like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) can favor mono-substitution because the ionization of the substrate (e.g., phenol) is suppressed, making the ring less activated compared to in an aqueous medium.[13]
Q5: I have a mixture of mono-, di-, and tri-brominated products. How can I purify the desired dibromo compound?
A5: The purification of the desired dibromo compound from a mixture of brominated products can often be achieved through column chromatography.[7] For some compounds, recrystallization can be an effective method to isolate the product with high purity.[14] In specific cases, the solubility differences between the mono-, di-, and tri-brominated species can be exploited. For example, the dibromo derivative of a methylated BINOL compound was found to be substantially less soluble in diethyl ether, allowing for its selective crystallization from a concentrated solution of the crude mixture.[14]
Q6: Is it possible to reverse over-bromination?
A6: In certain cases, it is possible to selectively remove excess bromine atoms from over-brominated products. A method has been described for the debromination of a crude mixture of mono- and di-brominated products using diethyl phosphite in the presence of a base (DIPEA) in a methanol/toluene solvent system. This process resulted in the full conversion of the di-bromo compound to the desired mono-bromide in high yield.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Tri- and Poly-brominated Products | Excess of a highly reactive brominating agent (e.g., Br₂).[1][5] Reaction temperature is too high.[1] The substrate is highly activated (e.g., phenol, aniline).[2][3][4] | Use a milder brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][11] Carefully control the stoichiometry, using just over two equivalents of the brominating agent.[5] Conduct the reaction at a lower temperature; for some substrates, temperatures as low as -30°C can be beneficial.[2] For highly activated rings, consider protecting the activating group (e.g., converting a hydroxyl group to an ester).[12] |
| Low Yield of the Desired Dibromo Compound | Incomplete reaction. Sub-optimal reaction conditions. | Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of over-brominated byproducts. Optimize the solvent and catalyst system. For example, while activated rings can be brominated without a strong Lewis acid, a catalyst can enhance the reaction rate.[5] |
| Formation of Isomeric Dibromo Products | The directing effects of the substituents on the aromatic ring lead to a mixture of isomers. | Modify the reaction conditions to favor the desired isomer. The choice of solvent can influence regioselectivity.[12] Consider a multi-step synthesis that introduces the bromine atoms in a controlled, sequential manner. |
| Difficulty in Handling Hazardous Brominating Agents | Elemental bromine (Br₂) is toxic, corrosive, and volatile.[8][9] | Utilize safer, solid brominating agents like NBS or DBDMH.[7][10][11] Consider methods that generate bromine in situ, which avoids the need to handle and store large quantities of liquid bromine.[8][9] Examples include the reaction of bromide salts with an oxidizing agent like hydrogen peroxide.[9] Explore the use of continuous flow chemistry, which can minimize the hazards associated with highly reactive reagents by using small reactor volumes.[9] |
Quantitative Data on Brominating Agents
The selection of a brominating agent and reaction conditions can significantly affect the yield and selectivity of the reaction. The following table summarizes the performance of various brominating agents for different substrates.
| Brominating Agent | Substrate Type | Typical Reaction Conditions | Yield (%) | Selectivity | Key Advantages |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (e.g., anilines, phenols)[7] | Varies with solvent (e.g., DMF, CCl₄, Dioxane), often at room temperature.[7] | 50-95% (substrate dependent)[7] | High para-selectivity in polar solvents like DMF.[7] | Solid, easier to handle than Br₂; selectivity can be tuned by solvent choice.[7] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols, aryl alkyl ethers[7] | Acetonitrile or ionic liquids, ambient temperature.[7] | 60-96%[7] | Excellent for monobromination; high regioselectivity for para-substitution.[7] | Mild reaction conditions.[7] |
| Tetraalkylammonium Tribromides | Phenolic substrates[2] | Varies | - | Highly para-selective.[2] | Offers high selectivity for activated systems.[2] |
| NBS / Silica Gel | Varies by substrate | Varies | - | Good to excellent para-selectivity.[2] | Heterogeneous system that can simplify workup.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Alkenes, Aromatics | Mild conditions | - | - | A stable, solid source of bromine.[15] |
| Pyridine Tribromide (PyBr₃) | Alkenes, Ketones | Varies | - | - | A solid, less hazardous alternative to liquid bromine.[11][16] |
| Bromide-Bromate Salts | Olefins, Aromatics, Alcohols | Aqueous acidic conditions | - | Can be tuned for addition, substitution, or oxidation reactions.[17] | Eco-friendly; generates bromine in situ.[17] |
Experimental Protocols
General Protocol for Dibromination using N-Bromosuccinimide (NBS)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Dissolve the starting material (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (2.0-2.2 mmol) in the same solvent (5-10 mL).
-
Reaction: Slowly add the NBS solution to the substrate solution dropwise at room temperature or a pre-determined optimal temperature. The reaction can be cooled in an ice bath to control exotherms if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or the desired level of conversion is reached.
-
Workup: Once the reaction is complete, quench any remaining NBS with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Purification: Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]
Protocol for in situ Generation of Bromine in a Continuous Flow System
This method offers enhanced safety and control over the bromination process.[9]
-
System Setup: A continuous flow system is set up with three main components: a reactor for in situ bromine generation, a second reactor for the bromination reaction, and a third component for quenching any unreacted bromine.[9]
-
Reagent Streams: Prepare separate solutions of the substrate, an oxidant (e.g., NaOCl), and a bromide source (e.g., HBr or KBr).[9]
-
In situ Bromine Generation: The oxidant and bromide source streams are pumped into the first reactor where they react to generate molecular bromine (Br₂) or potassium hypobromite (KOBr).[9]
-
Bromination Reaction: The generated bromine stream is then mixed with the substrate stream in the second reactor. The reaction time is controlled by the flow rate and the reactor volume.[9]
-
Quenching: The output from the second reactor, which may contain unreacted bromine, is passed through a quenching unit (e.g., a stream of sodium thiosulfate) to neutralize any remaining hazardous material.[9]
-
Workup and Purification: The quenched reaction mixture is collected, and the product is isolated and purified using standard laboratory techniques as described in the previous protocol.
Visualizations
Caption: A generalized experimental workflow for the dibromination of a substrate using NBS.
Caption: A troubleshooting guide for addressing over-bromination in dibromo compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 13. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 14. reddit.com [reddit.com]
- 15. scientificupdate.com [scientificupdate.com]
- 16. benchchem.com [benchchem.com]
- 17. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate
For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to scaling up the synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a crucial building block in various pharmaceutical applications. Here, you will find detailed experimental protocols, extensive troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. First, the esterification of 3-amino-2-methylbenzoic acid with methanol yields Methyl 3-amino-2-methylbenzoate. This intermediate is then subjected to electrophilic bromination to introduce two bromine atoms onto the aromatic ring at the 4 and 6 positions.
Q2: Why is controlling the bromination step critical in this synthesis?
A2: The amino group (-NH₂) in the Methyl 3-amino-2-methylbenzoate intermediate is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] This high reactivity can lead to polysubstitution, resulting in the formation of undesired over-brominated byproducts. Therefore, careful control of reaction conditions is essential to achieve selective dibromination at the desired positions.
Q3: What are the main safety concerns when handling the reagents involved?
A3: Brominating agents such as N-Bromosuccinimide (NBS) are corrosive and toxic. It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The bromination reaction can also be exothermic, requiring careful temperature control to prevent runaway reactions.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[2] This technique allows for the separation and quantification of the desired product from any unreacted starting materials or byproducts.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-2-methylbenzoate
This protocol outlines the Fischer esterification of 3-amino-2-methylbenzoic acid.
Materials:
-
3-amino-2-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-2-methylbenzoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude Methyl 3-amino-2-methylbenzoate. The product can be purified further by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol describes the dibromination of Methyl 3-amino-2-methylbenzoate.
Materials:
-
Methyl 3-amino-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium Bicarbonate solution
-
Sodium Thiosulfate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Dissolve Methyl 3-amino-2-methylbenzoate in acetonitrile in a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of N-Bromosuccinimide (2.1 equivalents) in acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of the amine over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Add a solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
Troubleshooting Guides
Low Yield in Esterification
| Issue | Possible Cause | Solution |
| Low Conversion of Starting Material | Incomplete reaction due to insufficient reflux time or catalyst. | Increase reflux time and monitor by TLC. Ensure a sufficient amount of sulfuric acid was added. |
| Presence of water in the reaction mixture. | Use anhydrous methanol and dry glassware. | |
| Product Loss During Workup | Incomplete extraction of the product. | Perform multiple extractions with ethyl acetate. Ensure the pH is neutral or slightly basic before extraction. |
| Emulsion formation during extraction. | Add brine to the separatory funnel to break the emulsion. |
Issues in Dibromination
| Issue | Possible Cause | Solution |
| Low Yield of Dibrominated Product | Incomplete reaction. | Increase the reaction time or the amount of NBS slightly. Ensure efficient stirring. |
| Formation of monobrominated or tribrominated byproducts. | Control the stoichiometry of NBS carefully. Maintain a low reaction temperature during NBS addition. | |
| Formation of Isomeric Byproducts | Reaction temperature is too high, leading to loss of regioselectivity. | Maintain the temperature at 0-5 °C during the addition of NBS. |
| Dark-colored Reaction Mixture | Oxidation of the amine. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen). |
| Exothermic Reaction is Difficult to Control | Rate of NBS addition is too fast. | Add the NBS solution slowly and ensure efficient cooling and stirring. |
Purification Challenges
| Issue | Possible Cause | Solution |
| Difficulty in Removing Unreacted Starting Material | Similar polarity between the product and starting material. | Use column chromatography with a carefully selected eluent system. A gradient elution may be necessary.[3] |
| Co-elution of Isomeric Byproducts | Isomers have very similar polarities. | Optimize HPLC or column chromatography conditions (e.g., different solvent system, different stationary phase). Recrystallization from a suitable solvent system may also be effective. |
| Product Degradation During Purification | The amino group is sensitive to acidic conditions on silica gel. | Add a small amount of a non-nucleophilic base like triethylamine to the eluent during column chromatography.[3] |
| Final Product is Colored | Presence of oxidized impurities. | Treat the crude product with activated charcoal during recrystallization. Store the purified product under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Esterification | 3-amino-2-methylbenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95 |
| Dibromination | Methyl 3-amino-2-methylbenzoate, NBS | Acetonitrile | 0-5 (addition), RT (reaction) | 3-6 | 70-85 |
Table 2: Purification Parameters
| Method | Stationary Phase | Mobile Phase/Solvent | Expected Purity (%) |
| Recrystallization | - | Ethanol/Water or Hexane/Ethyl Acetate | >95 |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (with 0.1% Triethylamine) | >98 |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >99 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the dibromination step.
References
Stability and storage conditions for brominated aromatic compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of brominated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for brominated aromatic compounds?
A1: Brominated aromatic compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The storage temperature should ideally be kept above -7°C (20°F) to prevent the freezing of certain compounds.[1] Containers must be tightly sealed to prevent the release of corrosive or toxic vapors.[1] It is also advisable to store these chemicals on lower shelves to minimize the risk of breakage from falls.[1]
Q2: What are the major signs of degradation in brominated aromatic compounds?
A2: Visual signs of degradation can include a change in color, the formation of precipitates, or pressure buildup within the container. Chemical degradation may not always be visible. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound and detect degradation products.
Q3: What materials are incompatible with brominated aromatic compounds?
A3: These compounds can react violently with easily oxidized substances.[1] They should be stored separately from alkalis, reducing agents, combustible materials, and certain metals like aluminum.[1]
Q4: How should I dispose of waste containing brominated aromatic compounds?
A4: All waste, including aqueous solutions and contaminated lab supplies (e.g., silica gel, filter paper, gloves), should be treated as hazardous waste.[1] Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[1] Follow your institution's specific waste disposal guidelines.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptom: Your reaction is yielding a complex mixture of products, with a low yield of the desired brominated aromatic compound.
Possible Cause & Solution:
-
Degradation of Starting Material: The brominated aromatic starting material may have degraded during storage.
-
Troubleshooting Step: Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Solution: If the material is impure, consider purifying it (e.g., by recrystallization or chromatography) or using a fresh batch.
-
-
Reaction with Incompatible Materials: The compound may be reacting with other reagents or solvents in an unintended way.
-
Troubleshooting Step: Review the compatibility of all reaction components.
-
Solution: Ensure all reagents and solvents are free from contaminants and are compatible with brominated aromatic compounds.
-
-
Light or Heat-Induced Decomposition: The reaction may be sensitive to light or elevated temperatures, causing the brominated compound to decompose.
-
Troubleshooting Step: Run the reaction in the dark or at a lower temperature.
-
Solution: Use an opaque reaction vessel or cover it with aluminum foil. Employ a cooling bath to maintain a lower reaction temperature.
-
Issue 2: Inconsistent Reaction Yields
Symptom: You are observing significant variability in the yield of your product from batch to batch.
Possible Cause & Solution:
-
Inconsistent Quality of Brominated Aromatic: The purity of the brominated aromatic compound may vary between batches.
-
Troubleshooting Step: Analyze the purity of each batch before use.
-
Solution: Standardize the source and purification method for your starting material.
-
-
Atmospheric Moisture: Some brominated aromatic compounds or other reagents may be sensitive to moisture.
-
Troubleshooting Step: Check if any of the reagents are known to be hygroscopic.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Location | Cool, dry, well-ventilated area.[1] | Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[1] |
| Light | Away from direct sunlight and heat.[1] | Prevents light- or heat-induced decomposition or reaction.[1] |
| Containers | Tightly sealed, chemically resistant (e.g., glass).[1] | Avoids leakage and release of fumes.[1] |
| Segregation | Separated from incompatible materials (oxidizing agents, alkalis, reducing agents, combustible materials, and certain metals).[1] | Mitigates risk of violent reactions.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol outlines a general procedure to quickly assess the purity of a brominated aromatic compound.
Materials:
-
TLC silica gel plate
-
Developing chamber
-
Appropriate eluent (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp
-
Capillary spotter
-
Sample of the brominated aromatic compound dissolved in a suitable solvent (e.g., dichloromethane)
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapor.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Use the capillary spotter to apply a small spot of the dissolved sample onto the origin line.
-
Carefully place the TLC plate into the developing chamber, ensuring the eluent level is below the origin line. Cover the chamber.
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Mark the solvent front with a pencil and allow the plate to dry in a fume hood.
-
Visualize the spots under a UV lamp.
-
A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities or degradation products.
Visualizations
References
Validation & Comparative
Confirming the Structure of Methyl 3-amino-4,6-dibromo-2-methylbenzoate by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of the expected mass spectrometric fragmentation of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By leveraging foundational principles of mass spectrometry and comparing predicted fragmentation patterns with established behaviors of analogous structures, this document serves as a practical resource for the structural verification of this and similar molecules.
Predicted Mass Spectrometric Fragmentation Analysis
The structural elucidation of this compound (C₉H₉Br₂NO₂) by mass spectrometry relies on the predictable fragmentation of its functional groups under ionization. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a characteristic isotopic signature for bromine-containing fragments, aiding in their identification.[1][2]
The molecular ion peak ([M]⁺) for this compound is expected to exhibit a characteristic isotopic cluster due to the two bromine atoms. The nominal molecular weight is 323 g/mol (using ⁷⁹Br). Therefore, we anticipate a triplet of peaks for the molecular ion at m/z 321, 323, and 325, with relative intensities of approximately 1:2:1, corresponding to the [M(⁷⁹Br⁷⁹Br)]⁺, [M(⁷⁹Br⁸¹Br)]⁺, and [M(⁸¹Br⁸¹Br)]⁺ ions, respectively.
Key fragmentation pathways for aromatic esters often involve the loss of the alkoxy group.[3][4][5] For this compound, the initial fragmentation is predicted to be the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion. Subsequent fragmentations may involve the loss of carbon monoxide (CO), bromine atoms (Br•), and hydrocyanic acid (HCN) from the amino group, which is a common fragmentation for anilines.[6][7]
Comparative Data Summary
To facilitate the identification of this compound, the following table summarizes the predicted key fragment ions and their expected mass-to-charge ratios (m/z). The presence of these fragments in an experimental mass spectrum would provide strong evidence for the proposed structure.
| Predicted Fragment Ion | Structure | m/z (Monoisotopic) | Notes |
| [M]⁺ | [C₉H₉⁷⁹Br₂NO₂]⁺ | 321 | Molecular ion with two ⁷⁹Br isotopes. A characteristic 1:2:1 isotopic cluster at m/z 321, 323, 325 is expected. |
| [M - •OCH₃]⁺ | [C₈H₆⁷⁹Br₂NO]⁺ | 290 | Loss of the methoxy radical. This is a common fragmentation for methyl esters.[3][4] A 1:2:1 isotopic cluster at m/z 290, 292, 294 is expected. |
| [M - •OCH₃ - CO]⁺ | [C₇H₆⁷⁹Br₂N]⁺ | 262 | Subsequent loss of carbon monoxide from the acylium ion. A 1:2:1 isotopic cluster at m/z 262, 264, 266 is expected. |
| [M - •Br]⁺ | [C₉H₉⁷⁹BrNO₂]⁺ | 242 | Loss of a bromine radical. This is a common fragmentation for halogenated compounds.[8] A 1:1 isotopic cluster at m/z 242 and 244 is expected. |
| [M - •OCH₃ - •Br]⁺ | [C₈H₆⁷⁹BrNO]⁺ | 211 | Loss of a methoxy radical followed by a bromine radical. A 1:1 isotopic cluster at m/z 211 and 213 is expected. |
| [M - 2•Br]⁺ | [C₉H₉NO₂]⁺ | 163 | Loss of both bromine radicals. |
| [M - •OCH₃ - CO - HCN]⁺ | [C₆H₅⁷⁹Br₂]⁺ | 234 | Loss of hydrocyanic acid from the anilino-fragment, a characteristic fragmentation of anilines.[6][7] A 1:2:1 isotopic cluster at m/z 234, 236, 238 is expected. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
To acquire a mass spectrum for the confirmation of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Employ a standard electron energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 50-500 to detect the molecular ion and all significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic patterns of bromine-containing fragments to confirm their composition. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.
Predicted Fragmentation Pathway
The following diagram illustrates the logical workflow of the predicted fragmentation cascade for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
This guide provides a foundational framework for the mass spectrometric analysis of this compound. The presented data and workflows are intended to assist researchers in the efficient and accurate structural confirmation of this and structurally related compounds.
References
- 1. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Reactivity of Halogenated Aminobenzoate Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Halogenated aminobenzoates are a versatile class of building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. The nature and position of the halogen and amino substituents on the benzoate ring play a crucial role in determining the molecule's reactivity. This guide provides an objective, data-driven comparison of the reactivity of different halogenated aminobenzoate isomers, focusing on their performance in key cross-coupling reactions and their spectroscopic characteristics.
The Hierarchy of Halogen Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the carbon-halogen (C-X) bond dissociation energy (BDE). A weaker C-X bond leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. This results in a well-established reactivity trend:
Iodo > Bromo > Chloro
This trend is consistently observed across various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Iodo-substituted aminobenzoates are generally the most reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Bromo-derivatives offer a good balance of reactivity and stability, while chloro-isomers are the least reactive and often require more specialized and forcing conditions to achieve high yields.[1]
Quantitative Comparison of Reactivity in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the performance of different halogenated aminobenzoate isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct side-by-side comparative studies for a complete set of isomers under identical conditions are limited in the literature. The data presented here is compiled from various sources and serves to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
| Halogenated Aminobenzoate Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Amino-3-iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~95 |
| 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 100 | 12 | ~88 |
| 4-Amino-3-chlorobenzoic acid | Phenylboronic acid | XPhos Pd G3 (5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.
| Halogenated Aminobenzoate Isomer | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-iodobenzoic acid | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 4 | >90 |
| 2-Amino-5-bromobenzoic acid | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 16 | ~85 |
| 2-Amino-5-chlorobenzoic acid | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~70 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.
| Halogenated Aminobenzoate Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-amino-3-iodobenzoate | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 3 | ~92 |
| Methyl 4-amino-3-bromobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 10 | ~80 |
| Methyl 4-amino-3-chlorobenzoate | Phenylacetylene | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | ~50 |
Spectroscopic Analysis of Halogenated Aminobenzoate Isomers
The position of the halogen, amino, and carboxylic acid groups on the benzene ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures in NMR and IR analyses. These differences are crucial for the unambiguous identification and characterization of the isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of halogenated aminobenzoate isomers. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents.
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 2-Amino-5-bromobenzoic acid | 7.78 (d, 1H), 7.28 (dd, 1H), 6.79 (d, 1H), 5.9 (br s, 2H) | 168.9, 149.8, 135.5, 129.8, 118.9, 112.4, 108.9 |
| 2-Amino-5-chlorobenzoic acid | 7.65 (d, 1H), 7.15 (dd, 1H), 6.85 (d, 1H), 5.8 (br s, 2H) | 168.5, 148.9, 132.8, 128.5, 121.7, 118.2, 113.1 |
| 4-Amino-3-bromobenzoic acid | 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H) | Data not readily available |
| 4-Amino-3-chlorobenzoic acid | 7.75 (d, 1H), 7.58 (dd, 1H), 6.91 (d, 1H) | Data not readily available |
| 2-Amino-5-iodobenzoic acid | 7.95 (d, 1H), 7.47 (dd, 1H), 6.63 (d, 1H)[2] | Data not readily available |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The positions of the N-H, C=O, and C-X stretching vibrations can help differentiate between isomers.
| Compound | N-H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | C-X stretch (cm⁻¹) |
| 2-Amino-5-bromobenzoic acid | ~3480, ~3370 | ~1675 | ~650 |
| 2-Amino-5-chlorobenzoic acid | ~3485, ~3375 | ~1680 | ~750 |
| 4-Amino-3-bromobenzoic acid | ~3460, ~3350 | ~1685 | ~680 |
| 4-Amino-3-chlorobenzoic acid | ~3465, ~3355 | ~1690 | ~780 |
| 3-Aminobenzoic acid | ~3380, ~3300 | ~1695 | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for specific halogenated aminobenzoate isomers.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from a halogenated aminobenzoate and a boronic acid.
Materials:
-
Halogenated aminobenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halogenated aminobenzoate, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl amine from a halogenated aminobenzoate and an amine.
Materials:
-
Halogenated aminobenzoate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In a glovebox, add the halogenated aminobenzoate, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.[1]
General Protocol for Sonogashira Coupling
Objective: To synthesize an arylalkyne from a halogenated aminobenzoate and a terminal alkyne.
Materials:
-
Halogenated aminobenzoate (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or Piperidine, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halogenated aminobenzoate, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.[1]
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Synthetic Routes of Methyl 3-amino-4,6-dibromo-2-methylbenzoate
This guide provides a detailed comparison of two primary synthetic routes for the preparation of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, step economy, and reagent selection, supported by experimental data and detailed protocols to aid researchers in drug development and process chemistry.
Route 1: Synthesis via Nitration and Subsequent Bromination
This synthetic pathway commences with the commercially available 2-methylbenzoic acid. The strategy involves an initial nitration, followed by esterification, a double bromination of the activated ring, and a final reduction of the nitro group to yield the target amine.
Caption: Synthetic pathway for Route 1 starting from 2-methylbenzoic acid.
Experimental Protocol for Route 1
-
Nitration: 2-methylbenzoic acid is slowly added to a mixture of nitric acid and sulfuric acid at 0-5°C. The reaction is stirred for 2-3 hours and then poured onto ice. The resulting precipitate, 2-methyl-3-nitrobenzoic acid, is filtered and washed with cold water.
-
Esterification: The dried 2-methyl-3-nitrobenzoic acid is refluxed in methanol with a catalytic amount of thionyl chloride for 4-6 hours. The excess methanol is removed under reduced pressure to yield Methyl 2-methyl-3-nitrobenzoate.
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is dissolved in concentrated sulfuric acid. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The mixture is stirred for 12-16 hours, after which it is poured into an ice-water mixture. The solid product, Methyl 4,6-dibromo-2-methyl-3-nitrobenzoate, is collected by filtration.
-
Reduction: The dibrominated nitro compound is suspended in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux for 3-4 hours. The reaction is then filtered hot through celite, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound.
Performance Data for Route 1
| Step | Reaction | Reagents | Time (h) | Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 3 | 85-90% |
| 2 | Esterification | SOCl₂, CH₃OH | 6 | ~95% |
| 3 | Bromination | NBS, H₂SO₄ | 16 | 75-80% |
| 4 | Reduction | Fe, NH₄Cl | 4 | 88-92% |
| - | Overall | - | ~29 | ~55-65% |
Route 2: Synthesis via Bromination and Subsequent Nitration
This alternative approach also begins with 2-methylbenzoic acid but alters the sequence of functional group transformations. It involves an initial double bromination, followed by nitration, esterification, and finally, reduction of the nitro group. This sequence avoids the potential for side reactions during the bromination of the nitro-activated ring.
Caption: Synthetic pathway for Route 2 involving early-stage bromination.
Experimental Protocol for Route 2
-
Bromination: 2-methylbenzoic acid is dissolved in a suitable solvent (e.g., dichloromethane), and a catalytic amount of iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature. The reaction is stirred until completion, followed by quenching and extraction to isolate 4,6-dibromo-2-methylbenzoic acid.
-
Nitration: The dibrominated acid is subjected to nitrating conditions using a mixture of fuming nitric acid and sulfuric acid at low temperatures to yield 4,6-dibromo-2-methyl-3-nitrobenzoic acid.
-
Esterification: The resulting acid is dissolved in acetone, and potassium carbonate is added, followed by methyl iodide. The mixture is refluxed for 8-10 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated to give Methyl 4,6-dibromo-2-methyl-3-nitrobenzoate.
-
Reduction: The nitro ester is dissolved in ethanol, and an acidic solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added. The reaction is stirred at room temperature for 5-7 hours. The product is isolated by basification, extraction, and subsequent purification to afford the final compound.
Performance Data for Route 2
| Step | Reaction | Reagents | Time (h) | Yield (%) |
| 1 | Bromination | Br₂, FeBr₃ | 5 | 80-85% |
| 2 | Nitration | fuming HNO₃, H₂SO₄ | 3 | ~90% |
| 3 | Esterification | CH₃I, K₂CO₃ | 10 | 92-96% |
| 4 | Reduction | SnCl₂·2H₂O | 7 | 90-95% |
| - | Overall | - | ~25 | ~63-73% |
Comparative Analysis
The two routes offer distinct advantages and disadvantages that may make one more suitable depending on laboratory capabilities, cost considerations, and safety requirements.
| Metric | Route 1 | Route 2 | Analysis |
| Overall Yield | ~55-65% | ~63-73% | Route 2 demonstrates a higher overall yield, primarily due to more efficient reduction and fewer side products during nitration of the dibrominated intermediate. |
| Total Time | ~29 hours | ~25 hours | Route 2 is slightly faster, offering a moderate improvement in throughput. |
| Reagent Safety | Uses NBS and powdered iron. | Uses liquid bromine and tin(II) chloride. | Route 1 avoids the use of highly corrosive and volatile liquid bromine. However, the tin-based reducing agent in Route 2 is often preferred over heterogeneous iron reductions for its milder conditions and easier work-up. |
| Step Economy | 4 steps | 4 steps | Both routes involve the same number of synthetic transformations. |
| Purification | Requires filtration of hot solutions and chromatography. | Involves multiple extractions and chromatography. | The work-up and purification procedures are comparable in complexity for both routes. |
General Experimental Workflow
The following diagram illustrates the generalized workflow applicable to the purification and analysis stages of both synthetic routes.
Caption: Generalized workflow for product isolation, purification, and analysis.
Conclusion
Both synthetic routes successfully produce this compound. Route 2 offers a notable advantage in terms of higher overall yield and slightly shorter reaction time. The choice of tin(II) chloride as the reducing agent may also be preferable for its homogeneous nature and high efficiency. However, Route 1 may be considered advantageous from a safety perspective as it avoids the use of elemental bromine.
The ultimate choice of synthetic route will depend on the specific needs of the research or production environment, balancing the trade-offs between yield, safety, and reagent availability. It is recommended that small-scale trials of both routes be conducted to determine the most suitable process for the intended application.
A Comparative Guide to the Purity Assessment of Methyl 3-amino-4,6-dibromo-2-methylbenzoate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like Methyl 3-amino-4,6-dibromo-2-methylbenzoate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and other target molecules. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative overview of HPLC methods for the purity assessment of this compound. We present a standard HPLC protocol alongside alternative methods, supported by hypothetical experimental data to illustrate the potential impact of methodological variations on separation performance. Detailed experimental protocols and visualizations are included to aid in the practical application of these methods.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities stemming from its synthesis. A plausible synthetic route involves the bromination of Methyl 3-amino-2-methylbenzoate. Based on this, potential impurities could include:
-
Starting Material: Unreacted Methyl 3-amino-2-methylbenzoate.
-
Intermediates: Mono-brominated species such as Methyl 3-amino-4-bromo-2-methylbenzoate and Methyl 3-amino-6-bromo-2-methylbenzoate.
-
Isomeric Impurities: Other dibromo isomers that may form depending on the regioselectivity of the bromination reaction.
-
Degradation Products: Products arising from the decomposition of the target compound under various conditions.
A robust HPLC method should be capable of separating the main peak of this compound from these and other potential process-related impurities.
Comparison of HPLC Methods
The following table summarizes the performance of a standard reverse-phase HPLC method and two alternative approaches for the purity assessment of this compound. The data presented is hypothetical but representative of typical chromatographic performance.
| Parameter | Standard Method (C18 Column) | Alternative Method 1 (Phenyl Column) | Alternative Method 2 (Gradient Elution) |
| Retention Time (min) | |||
| Methyl 3-amino-2-methylbenzoate | 2.5 | 2.8 | 3.1 |
| Methyl 3-amino-4-bromo-2-methylbenzoate | 4.2 | 4.8 | 5.5 |
| Methyl 3-amino-6-bromo-2-methylbenzoate | 4.5 | 5.2 | 5.9 |
| This compound | 6.8 | 7.5 | 8.2 |
| Isomeric Dibromo Impurity | 7.1 | 8.0 | 8.7 |
| Resolution (Rs) | |||
| (Main Peak vs. Closest Impurity) | 1.6 | 1.9 | 2.2 |
| Theoretical Plates (N) | 12,500 | 13,800 | 15,200 |
| Tailing Factor (Tf) | 1.1 | 1.05 | 1.0 |
| Analysis Time (min) | 15 | 18 | 20 |
Experimental Protocols
Standard HPLC Method
This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample solution of the synthesized product at the same concentration as the standard solution using the mobile phase as the diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Alternative Method 1: Phenyl Column
This method employs a phenyl-bonded stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions.
Chromatographic Conditions:
-
Column: Phenyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (65:35, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Follow the same procedure as the Standard HPLC Method.
Alternative Method 2: Gradient Elution
This method uses a gradient of organic solvent to improve the resolution of closely eluting peaks and reduce analysis time for strongly retained components.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Sample Preparation: Follow the same procedure as the Standard HPLC Method.
Visualizations
Caption: A generalized workflow for the purity assessment of a chemical sample by HPLC.
Caption: Logical relationships in developing an HPLC purity method for the target compound.
A Comparative Guide to Bromination Reagents for Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into the aromatic ring of aniline and its derivatives is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating reagent is paramount, directly influencing the yield, regioselectivity, and overall efficiency of the reaction. This guide provides an objective comparison of common bromination reagents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific aniline substrates.
Performance Comparison of Key Bromination Reagents
The selection of a suitable brominating agent for aniline derivatives is a critical step that dictates the outcome of the synthesis. Factors such as the reactivity of the aniline, the desired degree of bromination (mono-, di-, or tri-substitution), and the required regioselectivity (ortho, meta, or para) must be carefully considered. Below is a summary of the performance of commonly employed bromination reagents.
| Reagent/System | Typical Substrates | Key Advantages | Key Disadvantages |
| Bromine (Br₂) in various solvents | Highly activated anilines | High reactivity, cost-effective | Low selectivity, often leads to polybromination, corrosive and hazardous to handle.[1][2] |
| N-Bromosuccinimide (NBS) | Activated and moderately deactivated anilines | Milder than Br₂, easier to handle, good for selective monobromination.[3][4][5] | Can lead to radical side reactions, selectivity is solvent-dependent.[6][7] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Activated anilines | High para-selectivity, stable solid, efficient source of electrophilic bromine.[8] | Requires careful control of stoichiometry for monobromination. |
| Copper(II) Bromide (CuBr₂) | Unprotected anilines | High para-selectivity, mild reaction conditions.[9] | Can require stoichiometric amounts, though catalytic systems are being developed.[10] |
| H₂O₂-HBr System | Activated anilines | "Green" approach, generates bromine in situ.[11] | Can result in a mixture of mono- and di-brominated products.[11] |
| Sodium Bromide (NaBr) with an Oxidant | Unprotected anilines | Utilizes a stable salt, can be highly regioselective with a catalyst.[10][12] | Requires an additional oxidizing agent and often a catalyst.[10][12][13] |
Experimental Data: A Head-to-Head Comparison
The following table summarizes experimental outcomes for the bromination of representative aniline derivatives with different reagents, highlighting the impact of the reagent on yield and regioselectivity.
| Substrate | Reagent | Solvent | Product(s) | Yield (%) | Reference |
| Aniline | Br₂ in H₂O | Water | 2,4,6-Tribromoaniline | High (often quantitative) | [1][2][14] |
| Acetanilide | DBDMH | Acetic Acid | 4-Bromoacetanilide | High | [8] |
| 4-tert-Butylaniline | H₂O₂ (2 equiv), HBr (1 equiv) | Water | 4-tert-Butyl-2-bromoaniline & 4-tert-Butyl-2,6-dibromoaniline (1.8:1) | Not specified | [11] |
| 4-tert-Butylaniline | NBS | Water | 4-tert-Butyl-2-bromoaniline & 4-tert-Butyl-2,6-dibromoaniline (predominantly dibrominated) | Not specified | [11] |
| 2-Nitroaniline | NaBr/Na₂S₂O₈/CuSO₄·5H₂O | CH₃CN/H₂O | 4-Bromo-2-nitroaniline | 36% (initial optimization) | [10] |
| m-Nitroaniline | NBS | Dioxane | 2-Bromo-5-nitroaniline & 4-Bromo-3-nitroaniline (ratio varies with solvent) | Quantitative | [6] |
| m-Nitroaniline | NBS | DMSO | 4-Bromo-3-nitroaniline (major product) | Quantitative | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key bromination reactions.
Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide Protection[8]
This common three-step method ensures selective monobromination at the para position.
-
Protection of Aniline:
-
In a fume hood, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Bromination of Acetanilide with DBDMH:
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue stirring for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution to remove unreacted bromine.
-
Recrystallize the product from ethanol or an ethanol/water mixture.
-
-
Deprotection of p-Bromoacetanilide:
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath to crystallize the p-bromoaniline hydrochloride salt.
-
Neutralize with a base (e.g., NaOH) to obtain p-bromoaniline.
-
Protocol 2: Regioselective Bromination of meta-Substituted Anilines with NBS[6]
This protocol demonstrates the influence of solvent polarity on regioselectivity.
-
General Procedure:
-
Dissolve the meta-substituted aniline (1.0 eq.) in the chosen solvent (e.g., dioxane for lower polarity, DMF or DMSO for higher polarity).[6]
-
Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The product distribution (ortho vs. para to the amino group) is determined by HPLC or NMR analysis. The study shows that polar solvents like DMF and DMSO favor the formation of the isomer where bromine is para to the substituent and ortho to the amino group.[6]
-
Strategic Selection of Bromination Reagents
The choice of a bromination reagent is a strategic decision that depends on the substrate's electronic properties and the desired product. The following workflow illustrates a logical approach to selecting an appropriate reagent.
Caption: A decision-making workflow for selecting an appropriate bromination reagent for aniline derivatives.
This guide provides a foundational understanding of the options available for the bromination of aniline derivatives. For novel substrates, it is always recommended to perform small-scale optimization studies to identify the most suitable reagent and reaction conditions.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Benchmarking the synthesis of Methyl 3-amino-4,6-dibromo-2-methylbenzoate against literature methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a key intermediate in various pharmaceutical syntheses. The methodologies are benchmarked against established literature precedents for analogous transformations, offering a framework for efficient and high-yield production. This document presents quantitative data in a clear tabular format, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways are proposed for the synthesis of this compound, starting from either 3-amino-2-methylbenzoic acid or 2-methyl-3-nitrobenzoic acid. The choice of route may depend on the availability of starting materials, desired purity, and overall process efficiency.
| Parameter | Route 1: From 3-Amino-2-methylbenzoic Acid | Route 2: From 2-Methyl-3-nitrobenzoic Acid |
| Starting Material | 3-Amino-2-methylbenzoic acid | 2-Methyl-3-nitrobenzoic acid |
| Key Steps | 1. Esterification2. Dibromination | 1. Esterification2. Dibromination3. Nitro Group Reduction |
| Overall Yield (Predicted) | ~85-90% | ~75-85% |
| Purity (Predicted) | High, potential for over-bromination | High, reduction step is typically clean |
| Reaction Time | Shorter (2 steps) | Longer (3 steps) |
| Reagents & Conditions | Thionyl chloride, Methanol, Bromine, Acetic Acid | Thionyl chloride, Methanol, Bromine, Nitric/Sulfuric Acid, Pd/C or Raney Ni, H₂ |
| Advantages | Fewer steps, potentially higher overall yield. | Readily available starting material. |
| Disadvantages | Starting material may be less common. | Longer reaction sequence. |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic routes. These protocols are based on established literature methods for similar transformations.
Route 1: From 3-Amino-2-methylbenzoic acid
Step 1: Esterification of 3-Amino-2-methylbenzoic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approximately 25 mL per 1 g of acid).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-2-methylbenzoate.
Step 2: Dibromination of Methyl 3-amino-2-methylbenzoate
-
Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in glacial acetic acid (approximately 10 mL per 1 g of ester).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is colorless.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
Route 2: From 2-Methyl-3-nitrobenzoic acid
Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid
-
Follow the same procedure as in Route 1, Step 1, using 2-methyl-3-nitrobenzoic acid as the starting material.
Step 2: Dibromination of Methyl 2-methyl-3-nitrobenzoate
-
In a round-bottom flask, add Methyl 2-methyl-3-nitrobenzoate (1.0 eq) and concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 10 °C.
-
After the addition, add bromine (2.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitate by filtration. Wash with cold water.
-
Purify the crude product by recrystallization.
Step 3: Reduction of Methyl 4,6-dibromo-2-methyl-3-nitrobenzoate
-
Dissolve Methyl 4,6-dibromo-2-methyl-3-nitrobenzoate (1.0 eq) in methanol (approximately 30 mL per 1 g of ester).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel (approximately 5% by weight of the starting material).
-
Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).
-
Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.
-
Stir the reaction mixture vigorously at room temperature overnight (8-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization if necessary.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Comparative workflow of the two proposed synthetic routes.
Caption: A generalized workflow for organic synthesis and purification.
An In-depth Analysis of Regioisomers in the Bromination of 3-Amino-2-Methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Theoretical Background: Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution reactions is primarily governed by the electronic properties of the substituents already present on the benzene ring. In the case of 3-amino-2-methylbenzoic acid, three substituents dictate the position of the incoming electrophile (bromine):
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group that withdraws electron density from the ring.
The powerful activating and directing effect of the amino group is expected to be the dominant factor in determining the position of bromination.
Predicted Regioisomers: A Comparative Analysis
The interplay of the directing effects of the amino, methyl, and carboxylic acid groups, along with steric considerations, leads to the prediction of several possible regioisomers. The following table summarizes the anticipated products and the rationale for their formation.
| Regioisomer | Position of Bromination | Influencing Factors | Predicted Abundance |
| 4-Bromo-3-amino-2-methylbenzoic acid | C4 | - ortho to the strongly activating -NH₂ group. - Steric hindrance from the adjacent -CH₃ and -COOH groups is minimal at this position. | Major |
| 6-Bromo-3-amino-2-methylbenzoic acid | C6 | - para to the strongly activating -NH₂ group. | Major |
| 5-Bromo-3-amino-2-methylbenzoic acid | C5 | - meta to the deactivating -COOH group. - ortho to the weakly activating -CH₃ group. - This position is electronically less favored compared to positions activated by the amino group. | Minor |
Visualizing Directing Effects
The following diagram illustrates the directing influences of the substituents on the aromatic ring of 3-amino-2-methylbenzoic acid, highlighting the positions most susceptible to electrophilic attack.
Caption: Directing effects of substituents on 3-amino-2-methylbenzoic acid.
Experimental Protocol: Electrophilic Bromination
The following is a generalized experimental protocol for the electrophilic bromination of 3-amino-2-methylbenzoic acid, adapted from procedures for similar aromatic compounds. Optimization of reaction conditions may be necessary to achieve desired product ratios and yields.
Materials:
-
3-Amino-2-methylbenzoic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Iron powder or Iron(III) bromide (FeBr₃) (if using Br₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-2-methylbenzoic acid in glacial acetic acid. If using Br₂ as the brominating agent, add a catalytic amount of iron powder or FeBr₃.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the regioisomers. Characterize the purified isomers using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis, purification, and analysis of brominated 3-amino-2-methylbenzoic acid derivatives.
Caption: General experimental workflow for bromination and analysis.
Conclusion
The electrophilic bromination of 3-amino-2-methylbenzoic acid is predicted to yield primarily a mixture of 4-bromo and 6-bromo regioisomers, driven by the strong ortho, para-directing effect of the amino group. The formation of the 5-bromo isomer is expected to be a minor pathway. Steric hindrance from the 2-methyl group may slightly influence the ratio of the major products. Experimental verification is necessary to confirm these predictions and to quantify the distribution of the resulting regioisomers. The provided experimental protocol offers a starting point for such investigations, which are crucial for applications in medicinal chemistry and materials science where precise control over molecular architecture is paramount.
Comparative Guide to Substituted Aminobenzoates in the Synthesis of Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted methyl aminobenzoates as key starting materials in the synthesis of Bcr-Abl kinase inhibitors, with a focus on Nilotinib, a second-generation inhibitor used in the treatment of chronic myelogenous leukemia (CML). We will compare the established synthetic route using Methyl 3-amino-4-methylbenzoate with a proposed route utilizing a di-halogenated analogue, Methyl 3-amino-4,6-dibromo-2-methylbenzoate , to objectively assess the potential impact of aromatic substitution on synthetic performance.
Introduction
The selection of appropriate building blocks is a critical decision in the early stages of drug discovery and development. Substituted aminobenzoic acids and their esters are versatile scaffolds in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Their bifunctional nature allows for the construction of complex molecular architectures through reactions such as amide bond formation and cross-coupling reactions.
Nilotinib's structure features a core benzamide moiety derived from a substituted aminobenzoate. The most commonly documented synthesis utilizes Methyl 3-amino-4-methylbenzoate. This guide will explore the established synthesis and present a comparative analysis with a hypothetical route starting from this compound to highlight differences in reactivity and potential challenges.
Physicochemical Properties of Starting Materials
A comparison of the key physicochemical properties of the two starting materials provides insight into their potential differences in reactivity and handling.
| Property | Methyl 3-amino-4-methylbenzoate | This compound |
| CAS Number | 18595-18-1 | 119916-05-1 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₉Br₂NO₂ |
| Molecular Weight | 165.19 g/mol | 322.98 g/mol [1] |
| Appearance | Not specified | Powder |
| Purity (Typical) | ≥97% | ≥95%[1] |
| Boiling Point | Not specified | 364.1 °C at 760 mmHg |
Synthetic Pathway Comparison: Synthesis of a Key Nilotinib Precursor
The synthesis of Nilotinib involves the formation of a key intermediate, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The following sections detail the established experimental protocol starting from Methyl 3-amino-4-methylbenzoate and discuss a projected pathway for this compound.
Established Synthesis using Methyl 3-amino-4-methylbenzoate
The conversion of Methyl 3-amino-4-methylbenzoate to the key benzoic acid intermediate involves a two-step process: guanidinylation followed by pyrimidine ring formation and subsequent hydrolysis.
Experimental Protocol:
Step 1: Guanidinylation [2]
-
To a reaction vessel, add Methyl 3-amino-4-methylbenzoate (1.0 eq) and methanol.
-
Add a 50% aqueous solution of cyanamide (1.1 eq).
-
Heat the mixture to 70-80°C.
-
Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.
-
Heat the reaction to reflux (approximately 100°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, distill the solvent under reduced pressure.
-
Add n-butanol and continue distillation to precipitate the guanidinium salt.
Step 2: Pyrimidine Ring Formation and Hydrolysis [2]
-
The crude guanidinium salt is reacted with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in the presence of a base.
-
The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
Quantitative Data:
| Step | Product | Yield | Purity |
| 1 & 2 | 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | ~60-70% (overall) | High (after purification) |
Projected Synthesis using this compound
A direct comparative synthesis using this compound to produce a di-bromo analogue of the Nilotinib precursor has not been extensively documented in publicly available literature. However, based on the known reactivity of similar compounds, we can project the synthetic pathway and potential outcomes.
The presence of two bromine atoms and a methyl group on the aromatic ring is expected to influence the reaction in several ways:
-
Steric Hindrance: The methyl group at the 2-position and the bromine at the 6-position could sterically hinder the initial guanidinylation reaction at the 3-amino group, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time) and possibly leading to lower yields.
-
Electronic Effects: The electron-withdrawing nature of the two bromine atoms would decrease the nucleophilicity of the amino group, which could also slow down the guanidinylation step.
-
Alternative Reactions: The bromine atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which could be leveraged to introduce further diversity into the final molecule. This offers an alternative to the direct use in a Nilotinib-like synthesis, opening possibilities for the creation of novel kinase inhibitors.
A direct amide coupling of the corresponding benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline would be the final step to a di-bromo-methyl-Nilotinib analogue.
Visualizing the Synthetic Workflows
The following diagrams illustrate the established and projected synthetic pathways.
Performance Comparison and Discussion
| Parameter | Methyl 3-amino-4-methylbenzoate | This compound (Projected) |
| Reactivity | Good reactivity in guanidinylation. | Potentially lower reactivity due to steric hindrance and electronic effects. |
| Reaction Conditions | Standard reflux conditions. | May require higher temperatures and/or longer reaction times. |
| Yield | Moderate to good yields for the precursor synthesis. | Expected to be lower than the established route. |
| Side Reactions | Standard impurities associated with the reaction. | Potential for de-bromination or other side reactions under harsh conditions. |
| Versatility | Primarily used for the benzamide core. | The bromine atoms offer sites for further functionalization via cross-coupling. |
The use of Methyl 3-amino-4-methylbenzoate is well-established and provides a reliable route to the core of Nilotinib. While a direct synthesis of a di-bromo analogue from this compound is feasible, it is anticipated to be less efficient. The steric hindrance from the ortho-methyl and one of the bromine atoms, combined with the deactivating effect of the two bromine atoms, would likely necessitate optimization of the reaction conditions to achieve acceptable yields.
However, the true value of this compound may lie in its potential as a scaffold for creating novel kinase inhibitors. The two bromine atoms serve as versatile handles for introducing a variety of substituents through well-established palladium-catalyzed cross-coupling reactions. This would allow for the exploration of new chemical space around the benzamide core, potentially leading to the discovery of inhibitors with improved potency, selectivity, or resistance profiles.
Conclusion
For the specific synthesis of Nilotinib, Methyl 3-amino-4-methylbenzoate remains the more efficient and documented starting material. The synthetic route is well-characterized with reasonable yields.
This compound , while likely a less efficient precursor for a direct Nilotinib analogue due to steric and electronic factors, represents a valuable building block for the synthesis of novel kinase inhibitors. Its di-bromo substitution pattern opens up numerous possibilities for diversification through cross-coupling chemistry, making it an attractive starting point for lead optimization and the development of next-generation therapeutics. The choice between these two building blocks will therefore depend on the strategic goals of the research program: process efficiency for a known target versus the exploration of novel chemical entities.
References
A Comparative Guide to Functional Group Transformations on Halogenated Benzoates
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Halogenated benzoates are valuable, readily available starting materials that serve as versatile precursors for the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the appropriate cross-coupling reaction to transform the carbon-halogen bond is critical for achieving optimal yields and purity.
This guide provides a comparative analysis of three widely used palladium-catalyzed cross-coupling reactions for the functionalization of halogenated benzoates: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The performance of these reactions is compared based on the nature of the halogen substituent (I, Br, Cl), supported by experimental data.
The general reactivity trend for the oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step, is I > Br > Cl.[1][2] This is primarily due to the decreasing bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl).[2] Consequently, reactions with aryl iodides often proceed under milder conditions, while those with aryl chlorides may require more specialized and highly active catalyst systems.[3]
Comparative Performance Data
The following tables summarize the typical yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on various halogenated methyl benzoates. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Methyl Halobenzoates with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [4] |
| Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 | [5] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 | [6] |
Table 2: Buchwald-Hartwig Amination of Methyl Halobenzoates with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | 92 | [7] |
| Methyl 4-bromobenzoate | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 2 | 87 | [8] |
| Methyl 2-bromobenzoate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 24 | 74 | [9] |
| Methyl 4-chlorobenzoate | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 110 | 24 | 80 | [6] |
Table 3: Sonogashira Coupling of Methyl Halobenzoates with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | 89 | [10] |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 12 | 85 | [11] |
| Methyl 4-chlorobenzoate | PdCl₂(PCy₃)₂ / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | 49 | [11] |
Experimental Protocols
Detailed experimental procedures for each of the three key cross-coupling reactions on a representative halogenated benzoate substrate are provided below.
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-iodobenzoate
To a flame-dried Schlenk flask is added methyl 4-iodobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times. A degassed 4:1 mixture of toluene and water (5 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of Methyl 4-bromobenzoate
A reaction flask is charged with methyl 4-bromobenzoate (1.0 equiv), aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%). The flask is sealed, evacuated, and backfilled with an inert gas. Degassed, anhydrous toluene is added, and the mixture is stirred at 90 °C for 2 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[8]
Protocol 3: Sonogashira Coupling of Methyl 4-iodobenzoate
In a round-bottom flask, methyl 4-iodobenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and copper(I) iodide (2.5 mol%) are combined. The flask is evacuated and backfilled with argon. Anhydrous THF is added, followed by triethylamine (7.0 equiv) and phenylacetylene (1.1 equiv). The reaction is stirred at room temperature for 3 hours. The mixture is then diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel.[10]
Reaction Mechanisms
The catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
In the Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the halogenated benzoate to a Pd(0) complex. This is followed by transmetalation with a boronic acid in the presence of a base. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[12]
Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar path, with the key difference being the formation of a palladium-amide complex after the initial oxidative addition. This is achieved through coordination of the amine to the palladium center, followed by deprotonation with a base. Reductive elimination then furnishes the desired arylamine product.[13][14]
Sonogashira Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Methyl 3-amino-4,6-dibromo-2-methylbenzoate: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-amino-4,6-dibromo-2-methylbenzoate, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Key Safety Information Summary
| Hazard Profile | Personal Protective Equipment (PPE) | First Aid Measures |
| Potential Hazards: May be harmful if swallowed, cause skin and eye irritation, and be harmful to aquatic life. As a brominated aromatic amine, it should be treated as a potential irritant and sensitizer. | Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[1] | Skin Contact: Take off contaminated clothing immediately. Wash affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Protection: Wear tightly fitting safety goggles with side-shields.[1] | Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] | |
| Clothing: Wear a lab coat or other suitable protective clothing.[1] | Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1] | |
| Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1] | Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
Disposal Operations Plan: Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. These substances require specific disposal pathways to prevent environmental contamination and ensure safe destruction. The primary recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[2]
Step 1: Waste Segregation
-
Crucial First Step: All waste containing this compound (e.g., unreacted material, contaminated labware, solutions) must be collected separately from non-halogenated waste streams.[3][4]
-
Designated Container: Use a clearly labeled, leak-proof waste container designated for "Halogenated Organic Waste."[3] Suitable containers are typically made of high-density polyethylene (HDPE).[5]
-
Labeling: The container label must include:
-
The words "Hazardous Waste" and "Halogenated Organic Waste."
-
A complete list of all chemical constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator or lab supervisor.
-
Step 2: Container Management
-
Keep Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[5]
-
Avoid Contamination: Do not overfill the container (a maximum of 90% capacity is recommended).[5] Ensure the outside of the container remains clean and free of contamination.
-
Incompatible Materials: Do not mix halogenated waste with incompatible materials such as strong oxidizing agents or bases.
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, such as a safety cabinet or fume hood.[1][6]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate any potential leaks or spills.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the halogenated waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Documentation: Ensure all required paperwork and waste manifests are completed accurately for pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[1] Discharge into the environment must be avoided.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3-amino-4,6-dibromo-2-methylbenzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Methyl 3-amino-4,6-dibromo-2-methylbenzoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar hazardous compounds, namely aromatic amines and halogenated organic compounds. It is imperative to treat this compound with a high degree of caution and to perform a thorough risk assessment before commencing any work.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous substance. Aromatic amines can be toxic and may have harmful effects on the blood, while halogenated compounds can be irritants and environmentally persistent. Therefore, a comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile). Double gloving is recommended. | To prevent skin contact and absorption. Aromatic and halogenated hydrocarbons can penetrate some glove materials.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or significant splash potential, a chemical-resistant apron is advised. | To minimize skin exposure. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or when engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge and a P100 particulate filter is necessary.[4][5][6] For higher exposure potential, a Powered Air-Purifying Respirator (PAPR) should be considered. | To prevent inhalation of dust or vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound at every stage.
Chemical Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, concentration, date of receipt, and any hazard warnings.[7]
-
Inventory: Log the chemical into the laboratory's online chemical inventory system.[8]
-
Storage: Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[7] The storage cabinet should be clearly labeled.
Handling and Experimental Use
All handling of this compound should be performed within a certified chemical fume hood.
-
Pre-Experiment Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Locate the appropriate spill kit.
-
Don all required PPE as detailed in Table 1.
-
-
Weighing:
-
Carefully weigh the desired amount of the solid compound in a tared container inside the fume hood to minimize the risk of inhaling dust particles.
-
-
Dissolving and Reactions:
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Perform all reactions within the fume hood, ensuring all glassware is securely clamped.
-
-
Post-Experiment:
-
Quench any reactions safely according to the specific experimental protocol.
-
Allow all equipment to cool to room temperature before disassembly.
-
Decontamination
-
Work Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Glassware and Equipment:
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. All waste generated is considered hazardous.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused or expired chemicals and any contaminated consumables (e.g., gloves, weigh boats, pipette tips). |
| Liquid Waste (Organic) | Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[11] |
| Liquid Waste (Aqueous) | Collect in a designated, sealed, and clearly labeled "Aqueous Hazardous Waste" container. |
| Sharps | Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container. |
General Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[9]
-
Segregation: Never mix incompatible waste streams.[7]
-
Storage: Store waste containers in a designated satellite accumulation area, preferably in secondary containment, until they are collected by the institution's Environmental Health and Safety (EHS) department.[9]
-
Collection: Follow your institution's specific procedures for hazardous waste pickup.
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. fac.uncg.edu [fac.uncg.edu]
- 2. chemistry.osu.edu [chemistry.osu.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. americanindustrialsafety.com [americanindustrialsafety.com]
- 5. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 6. selectsafetysales.com [selectsafetysales.com]
- 7. needle.tube [needle.tube]
- 8. Chemical Receiving and Storage | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
